tert-Butyl 4-fluoro-3-nitrobenzoate
Description
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Properties
IUPAC Name |
tert-butyl 4-fluoro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDYAIDDFCNTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729863 | |
| Record name | tert-Butyl 4-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579514-75-3 | |
| Record name | tert-Butyl 4-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 4-fluoro-3-nitrobenzoate
Executive Summary: This document provides a comprehensive technical overview of tert-Butyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The guide details its physicochemical and spectroscopic properties, provides a robust synthesis and purification protocol, explores its chemical reactivity and synthetic utility, and outlines essential safety and handling procedures. This whitepaper is intended for researchers, chemists, and professionals in drug development who utilize advanced chemical building blocks.
Introduction
1.1 Overview of this compound
This compound is a trifunctional aromatic compound featuring a tert-butyl ester, a fluorine atom, and a nitro group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly activating the fluorine atom for nucleophilic aromatic substitution.
1.2 Significance in Medicinal Chemistry and Organic Synthesis
The true value of this compound lies in its capacity for sequential and regioselective modification.[1][2] Each functional group can be addressed under distinct reaction conditions, allowing for the strategic construction of pharmaceutical intermediates and other fine chemicals.[1][2]
-
Fluorine Atom: Serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
Nitro Group: Can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, such as amide bond formation, diazotization, or sulfonylation.[3][4][5]
-
tert-Butyl Ester: Acts as a sterically hindered protecting group for the carboxylic acid, which can be removed under acidic conditions without affecting many other functional groups.
This multi-faceted reactivity makes it a sought-after precursor for developing novel therapeutic agents, agrochemicals, and specialized polymers.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 579514-75-3 | [6][7] |
| Molecular Formula | C₁₁H₁₂FNO₄ | [6][7] |
| Molecular Weight | 241.22 g/mol | [7][8] |
| Appearance | White to yellow solid | [9] |
| Melting Point | Data not consistently available; related methyl ester melts at 56-59°C | [10] |
| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, ether, and methanol. | [11] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [12] |
Spectroscopic Profile
Spectroscopic data is critical for confirming the identity and purity of the synthesized compound. The following are the expected spectral characteristics.
| Spectroscopy | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | Signals corresponding to the tert-butyl group protons (singlet, ~1.6 ppm) and aromatic protons. The aromatic region will show complex splitting patterns due to fluorine-proton coupling. |
| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and distinct signals for the aromatic carbons, some of which will exhibit C-F coupling. |
| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an electron-deficient aromatic ring. |
| IR Spectroscopy | Strong characteristic peaks for the C=O stretch of the ester (~1720-1740 cm⁻¹), asymmetric and symmetric stretches of the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-F bond vibrations. |
| Mass Spec (MS) | The molecular ion peak [M]+ corresponding to its molecular weight (m/z = 241.22). Predicted adducts include [M+H]⁺ at 242.08232 and [M+Na]⁺ at 264.06426.[13] |
Synthesis and Purification
4.1 Strategic Rationale and Retrosynthesis
The synthesis of this compound typically starts from the commercially available 4-fluoro-3-nitrobenzoic acid. The primary transformation is the protection of the carboxylic acid as a tert-butyl ester. This is a crucial step to prevent the acidic proton from interfering with subsequent reactions and to allow for its selective removal later in a synthetic sequence.
The chosen method, Fischer-Speier esterification, is a classic and reliable acid-catalyzed reaction. However, due to the steric hindrance of the tert-butyl group, direct esterification with tert-butanol can be inefficient. A more effective approach involves the reaction of the carboxylic acid with a tert-butylating agent under acidic conditions.
Diagram: Synthetic Workflow
A generalized workflow for the synthesis of the target compound.
4.2 Detailed Experimental Protocol: Esterification
This protocol is adapted from standard esterification procedures for sterically hindered alcohols.
-
Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or THF, add tert-butyl alcohol (1.5 eq).[14] Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a milder acid catalyst like scandium triflate to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
4.3 Purification Methodology
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Chemical Reactivity and Synthetic Utility
5.1 Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the SNAr reaction. The fluorine atom at the C4 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects (-I and -M) of the nitro group located ortho to it.[15][16] This makes the displacement of the fluoride ion by a wide range of nucleophiles (amines, alcohols, thiols) efficient and regioselective.
The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[16] The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of the reaction.
Diagram: SNAr Reaction Mechanism
The mechanism of Nucleophilic Aromatic Substitution (SNAr).
5.2 Reduction of the Nitro Group
The nitro group can be selectively reduced to an aniline (amino group) using various established methods.[4][17] This transformation is pivotal as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[4]
Common reduction methods include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[17][18] This is often a clean and high-yielding method.
-
Metal/Acid Reduction: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl.[4]
5.3 Hydrolysis of the tert-Butyl Ester
The tert-butyl ester is a robust protecting group that is stable to many reaction conditions, including basic and nucleophilic environments. It can be selectively cleaved under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature, to reveal the carboxylic acid.
Safety, Handling, and Storage
6.1 Hazard Identification
While a specific safety data sheet for the tert-butyl ester is not widely available, data for analogous compounds like methyl 4-fluoro-3-nitrobenzoate and the parent 4-fluoro-3-nitrobenzoic acid indicate the following potential hazards:
-
Harmful if swallowed.
6.2 Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[12]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
6.3 Storage and Handling
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][19]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid breathing dust. Wash hands thoroughly after handling.[12] Keep away from heat, sparks, and open flames.[20]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[11][12]
6.4 Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is a strategically designed synthetic intermediate with exceptional utility in modern organic chemistry. Its distinct functional groups allow for a series of controlled, high-yield transformations, making it an invaluable tool for constructing complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory.
References
- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. 1pchem.com [1pchem.com]
- 7. This compound - CAS:579514-75-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. Tert-butyl 4-fluoro-2-nitrobenzoate | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-Fluoro-3-nitrobenzoate | 329-59-9 | TCI AMERICA [tcichemicals.com]
- 10. 329-59-9 CAS MSDS (Methyl 4-fluoro-3-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. PubChemLite - this compound (C11H12FNO4) [pubchemlite.lcsb.uni.lu]
- 14. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 19. fishersci.com [fishersci.com]
- 20. united-initiators.com [united-initiators.com]
A Technical Guide to tert-Butyl 4-fluoro-3-nitrobenzoate: A Strategic Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular intermediates is paramount to the efficient synthesis of complex therapeutic agents. tert-Butyl 4-fluoro-3-nitrobenzoate, identified by the CAS Number 579514-75-3 , has emerged as a critical building block, particularly in the synthesis of heterocyclic compounds with significant biological activity.[1] Its unique trifunctionalized aromatic core—featuring a fluorine atom, a nitro group, and a protected carboxylic acid—offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a focus on its role in the development of novel pharmaceuticals.
Core Molecular Attributes
The structural features of this compound provide a foundation for its synthetic utility. The bulky tert-butyl ester group serves as a robust protecting group for the carboxylic acid, preventing its participation in reactions until its desired deprotection. The electron-withdrawing nature of both the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening pathways for the construction of fused heterocyclic systems.
| Property | Value | Source |
| CAS Number | 579514-75-3 | [1] |
| Molecular Formula | C₁₁H₁₂FNO₄ | [1] |
| Molecular Weight | 241.22 g/mol | [2] |
| Predicted XlogP | 2.7 - 2.9 | [2][3] |
| Monoisotopic Mass | 241.07503603 Da | [2][3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically a two-step process, starting from the commercially available 4-fluorobenzoic acid. This process is designed for scalability and efficiency, which is a critical consideration for its use in pharmaceutical manufacturing.
Step 1: Nitration of 4-Fluorobenzoic Acid
The initial step involves the electrophilic nitration of 4-fluorobenzoic acid to produce 4-fluoro-3-nitrobenzoic acid. The fluorine atom is an ortho-, para- director; however, the para position is blocked by the carboxylic acid group, leading to nitration at the ortho position (position 3).
Caption: Nitration of 4-fluorobenzoic acid.
Experimental Protocol: Synthesis of 4-fluoro-3-nitrobenzoic acid
-
To a cooled (0 °C) solution of concentrated sulfuric acid, add 4-fluorobenzoic acid in portions.
-
Slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) to the solution while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential for the generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.
Step 2: Esterification with tert-Butanol
The second step is the protection of the carboxylic acid as a tert-butyl ester. Direct Fischer esterification with tert-butanol is often challenging due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to isobutylene under acidic conditions. A more effective method involves the reaction of the carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base and a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).[4]
Caption: Esterification to the tert-butyl ester.
Representative Experimental Protocol: Synthesis of this compound
-
Dissolve 4-fluoro-3-nitrobenzoic acid in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Add di-tert-butyl dicarbonate (Boc anhydride) to the solution.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution).
-
Extract the product into an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure this compound.
Causality: The use of di-tert-butyl dicarbonate and DMAP provides a mild and efficient method for tert-butylation, avoiding the harsh acidic conditions that can lead to the degradation of the tert-butanol and the starting material. DMAP acts as a nucleophilic catalyst, activating the Boc anhydride for reaction with the carboxylate.
Applications in Drug Discovery and Development
The strategic placement of the fluoro, nitro, and protected carboxyl groups makes this compound a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its primary application lies in the construction of benzimidazole-based compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.
Synthesis of Benzimidazole Scaffolds
The synthesis of the benzimidazole core typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable electrophile. The tert-butyl ester can be carried through these steps and deprotected at a later stage.
Caption: General workflow for benzimidazole synthesis.
This synthetic pathway is instrumental in the development of various therapeutic agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that are particularly effective in patients with BRCA1/2 mutations.[5] While specific synthetic routes for commercial drugs are often proprietary, the use of intermediates like this compound is a well-established strategy in the synthesis of complex molecules like the PARP inhibitor Olaparib.[5][6][7]
Safety and Handling
A comprehensive understanding of the safety and handling requirements for this compound is crucial for researchers. According to the Safety Data Sheet (SDS), this compound presents several hazards.
Hazard Identification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a strategically designed chemical intermediate that offers significant advantages in the synthesis of complex, biologically active molecules. Its trifunctionalized nature provides a versatile platform for a range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutics.
References
- 1. 1pchem.com [1pchem.com]
- 2. Tert-butyl 4-fluoro-2-nitrobenzoate | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
A Technical Guide to tert-Butyl 4-fluoro-3-nitrobenzoate: Properties, Synthesis, and Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of tert-Butyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate in the synthesis of complex organic molecules. With a molecular weight of 241.22 g/mol , this compound serves as a versatile building block, particularly in the fields of pharmaceutical and agrochemical research.[1] Its utility is derived from the specific arrangement of its functional groups: a fluorine atom and a nitro group on the aromatic ring, which allow for a wide range of subsequent chemical modifications, and a tert-butyl ester, which acts as a robust protecting group for the carboxylic acid. This document details the compound's core physicochemical properties, provides validated protocols for its synthesis and purification, outlines rigorous analytical methods for structural confirmation and purity assessment, and discusses essential safety and handling procedures.
Physicochemical & Structural Data
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by a unique set of physical and chemical characteristics that dictate its handling, reactivity, and analytical profile.
Caption: 2D Structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₂FNO₄ | [2][3][4][5] |
| Molecular Weight | 241.22 g/mol | [1][3][4][6] |
| Monoisotopic Mass | 241.07504 Da | [5] |
| CAS Number | 579514-75-3 | [2][3][7] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-fluoro-3-nitrobenzoic acid tert-butyl ester, 1,1-dimethylethyl 4-fluoro-3-nitrobenzoate | [3] |
| Physical Form | Solid | [8] |
| Storage Conditions | Room temperature, dry, sealed |[1][3] |
Synthesis Pathway and Rationale
The synthesis of this compound is most effectively achieved via a two-step process. This strategy involves the initial synthesis of the carboxylic acid precursor, followed by a selective esterification to install the tert-butyl protecting group. This approach ensures high yields and simplifies purification.
Step 1: Nitration of 4-Fluorobenzoic Acid
The foundational step is the regioselective nitration of commercially available 4-fluorobenzoic acid. The fluorine atom is an ortho-, para- director; however, the carboxyl group is a meta- director and strongly deactivating. The nitration occurs ortho to the fluorine and meta to the carboxyl group, yielding the desired 4-fluoro-3-nitrobenzoic acid.
Experimental Protocol:
-
To a cooled (0 °C) solution of 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid (approx. 3.6 mL per gram of starting material), add potassium nitrate (1.1 eq.) portion-wise, maintaining the internal temperature below 10 °C.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[9]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[9]
-
The resulting precipitate is the crude 4-fluoro-3-nitrobenzoic acid. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product under high vacuum. The product is typically a light yellow solid and can be used in the next step without further purification if NMR analysis confirms sufficient purity.[9]
Step 2: Tert-butylation of 4-Fluoro-3-nitrobenzoic Acid
With the carboxylic acid in hand, the final step is the installation of the tert-butyl ester. Direct Fischer esterification with tert-butanol is inefficient due to steric hindrance and the propensity for the tert-butyl cation to eliminate. A more reliable method involves activating the carboxylic acid or using a specialized reagent.
Experimental Protocol (Boc Anhydride Method):
-
Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with a water-immiscible solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Synthesis & Purification Workflow
Caption: Overall workflow for synthesis and purification.
Analytical Characterization & Quality Control
To ensure the identity, structure, and purity of the synthesized compound, a multi-technique, or orthogonal, analytical approach is required. This is a self-validating system where each technique provides complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.
Protocol for Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and often ¹⁹F NMR spectra.
Expected Spectral Features (in CDCl₃):
-
¹H NMR: A sharp singlet integrating to 9 protons around δ 1.6 ppm (C(CH₃)₃). The aromatic region will display three distinct signals between δ 7.0 and 8.5 ppm, with coupling patterns dictated by the fluorine and adjacent protons.
-
¹³C NMR: A quaternary carbon signal for the tert-butyl group around δ 83 ppm and its methyl carbons around δ 28 ppm. The aromatic region will show six distinct signals, with carbon-fluorine couplings (J-coupling) providing definitive evidence of the fluorine's position.
-
¹⁹F NMR: A single resonance, confirming the presence of one unique fluorine environment.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, which confirms the elemental composition of the molecule with high confidence.
Protocol for LC-MS Analysis:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject a small volume (1-5 µL) into an LC-MS system, typically equipped with a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).
-
Acquire data in positive ion mode using an Electrospray Ionization (ESI) source.
Table 2: Predicted m/z Values for HRMS
| Adduct | Formula | Predicted m/z | Source |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₁₃FNO₄]⁺ | 242.08232 | [5] |
| [M+Na]⁺ | [C₁₁H₁₂FNNaO₄]⁺ | 264.06426 | [5] |
| [M+NH₄]⁺ | [C₁₁H₁₆FN₂O₄]⁺ | 259.10886 |[5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the compound.
Illustrative HPLC Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Assessment: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Analytical Validation Workflow
Caption: Quality control workflow for compound validation.
Applications in Research & Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups:
-
Nitro Group: Can be readily reduced to an amine, which can then be used in amide bond couplings, diazotizations, or the formation of heterocyclic rings.
-
Fluorine Atom: Can be displaced via Nucleophilic Aromatic Substitution (SₙAr) by various nucleophiles (e.g., amines, thiols, alcohols), a reaction that is activated by the electron-withdrawing nitro group.
-
Tert-butyl Ester: A sterically hindered and chemically robust protecting group that can be removed under acidic conditions (e.g., TFA) to reveal the carboxylic acid for further modification.
This multi-functional nature makes it a valuable precursor in the synthesis of novel benzimidazoles with potential antimycobacterial activity and in the development of cholinesterase inhibitors for neurodegenerative diseases.[1]
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from structurally related nitroaromatic compounds provide a strong basis for safe handling protocols.[8][10][11][12]
Table 3: Summary of Potential Hazards
| Hazard Type | Description | Precaution |
|---|---|---|
| Acute Toxicity | May be harmful if inhaled or swallowed. | [10] |
| Skin Contact | Causes skin irritation. May cause an allergic skin reaction. | [13] |
| Eye Contact | Causes serious eye irritation. | [10][13] |
| Respiratory | May cause respiratory irritation. |[10][13] |
Recommended Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles that meet EN166 standards or equivalent.[8]
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid generating dust. Keep away from heat, sparks, and open flames. Avoid contact with strong oxidizing agents and strong bases.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
References
- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 2. 1pchem.com [1pchem.com]
- 3. This compound - CAS:579514-75-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. Tert-butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H12FNO4) [pubchemlite.lcsb.uni.lu]
- 6. Tert-butyl 4-fluoro-2-nitrobenzoate | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 579514-75-3|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to tert-Butyl 4-fluoro-3-nitrobenzoate: Synthesis, Characterization, and Application in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of tert-butyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate in modern medicinal chemistry. The document details the strategic synthesis of this compound, beginning with the nitration of 4-fluorobenzoic acid and culminating in a robust esterification process. Comprehensive characterization is presented through predicted spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The guide further explores the compound's critical role as a versatile building block in the synthesis of complex pharmaceutical agents, with a specific focus on its application in the development of Heat Shock Protein 70 (Hsp70) inhibitors. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable protocols.
Introduction: Strategic Importance in Medicinal Chemistry
This compound (Figure 1) is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of biologically active molecules. Its structure is distinguished by three key features that impart significant synthetic utility:
-
A Fluorine Atom: The strategic placement of a fluorine atom enhances the molecule's reactivity towards nucleophilic aromatic substitution (SNAr) at the para-position. In the context of drug design, fluorine substitution can also improve metabolic stability, membrane permeability, and binding affinity to target proteins.
-
A Nitro Group: Positioned ortho to the fluorine, the electron-withdrawing nitro group further activates the aromatic ring for SNAr reactions. Moreover, the nitro group is a versatile synthetic handle that can be readily reduced to an amine, opening pathways for the construction of various heterocyclic systems, such as benzimidazoles.
-
A tert-Butyl Ester: The bulky tert-butyl ester serves as a protecting group for the carboxylic acid. This group is stable under a variety of reaction conditions but can be selectively cleaved under acidic conditions to unmask the carboxylic acid for further functionalization.
This unique combination of functional groups makes this compound an ideal starting material for the synthesis of a wide range of complex molecules, particularly in the development of targeted therapies like kinase inhibitors.
Figure 1: Chemical Structure of this compound
Synthesis and Mechanism
The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, 4-fluoro-3-nitrobenzoic acid, followed by its esterification.
Synthesis of 4-Fluoro-3-nitrobenzoic Acid
The synthesis of the carboxylic acid precursor is achieved through the electrophilic nitration of 4-fluorobenzoic acid.
Caption: Nitration of 4-Fluorobenzoic Acid.
-
Materials:
-
4-Fluorobenzoic acid (1.0 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃) (1.1 eq.)
-
Crushed Ice
-
Water
-
Toluene
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.
-
Slowly add potassium nitrate in portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Carefully pour the reaction mixture over crushed ice with continuous stirring.
-
Allow the resulting mixture to stand at room temperature overnight.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Dry the product via azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.
-
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid (from potassium nitrate) to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 4-fluorobenzoic acid then acts as a nucleophile, attacking the nitronium ion. The fluorine atom is an ortho, para-director; however, due to steric hindrance from the carboxylic acid group, the nitration occurs predominantly at the ortho-position to the fluorine.
Esterification to this compound
The conversion of 4-fluoro-3-nitrobenzoic acid to its tert-butyl ester can be efficiently achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Caption: Esterification of 4-Fluoro-3-nitrobenzoic Acid.
-
Materials:
-
4-Fluoro-3-nitrobenzoic acid (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.3 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq.)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
-
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzoic acid in the anhydrous solvent, add DMAP.
-
To this mixture, add di-tert-butyl dicarbonate.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
DMAP acts as a nucleophilic catalyst, reacting with di-tert-butyl dicarbonate to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the carboxylate of the 4-fluoro-3-nitrobenzoic acid, leading to the formation of a mixed anhydride. The tert-butoxide, also generated from the di-tert-butyl dicarbonate, then attacks the carbonyl carbon of the mixed anhydride, yielding the desired tert-butyl ester and releasing carbon dioxide and another equivalent of tert-butoxide.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.4 | d | Ar-H |
| ~8.2 | dd | Ar-H | |
| ~7.5 | t | Ar-H | |
| ~1.6 | s | -C(CH₃)₃ | |
| ¹³C NMR | ~163 | s | C=O |
| ~158 (d, ¹JCF ≈ 260 Hz) | d | C-F | |
| ~138 | s | C-NO₂ | |
| ~133 | d | Ar-CH | |
| ~128 | d | Ar-CH | |
| ~118 (d, ²JCF ≈ 20 Hz) | d | Ar-CH | |
| ~83 | s | -C (CH₃)₃ | |
| ~28 | q | -C(CH₃ )₃ |
Data predicted based on standard chemical shift values and analysis of similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | 1720-1700 | Strong |
| N-O (nitro, asymmetric) | 1550-1530 | Strong |
| N-O (nitro, symmetric) | 1360-1340 | Strong |
| C-O (ester) | 1300-1150 | Strong |
| C-F (aromatic) | 1250-1100 | Medium-Strong |
Applications in Drug Discovery: Synthesis of an Hsp70 Inhibitor
A significant application of this compound is in the synthesis of potent and selective inhibitors of Heat Shock Protein 70 (Hsp70), a molecular chaperone that is overexpressed in a variety of cancers and contributes to tumor cell survival.
Role in the Synthesis of VER-155008
The synthesis of the potent Hsp70 inhibitor VER-155008 utilizes this compound as a key starting material. The synthetic strategy leverages the reactivity of the fluoro and nitro groups.
Caption: Synthetic workflow for VER-155008.
-
Nucleophilic Aromatic Substitution: The fluorine atom is displaced by a nucleophile, typically an amine, to introduce a key side chain.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, commonly using a reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Cyclization: The newly formed diamine undergoes cyclization with a suitable reagent to form the core heterocyclic structure of the inhibitor.
-
Deprotection: The tert-butyl ester is cleaved under acidic conditions to reveal the carboxylic acid, which is often crucial for biological activity.
This synthetic route highlights the strategic utility of this compound, where each functional group plays a distinct and essential role in the construction of the final complex molecule.
Conclusion
This compound is a synthetically valuable intermediate with a unique combination of reactive functional groups. The robust and well-understood methods for its synthesis, coupled with its versatile reactivity, make it an indispensable tool for medicinal chemists. Its application in the synthesis of targeted therapies, such as Hsp70 inhibitors, underscores its importance in the ongoing efforts to develop novel and effective treatments for a range of diseases. This guide provides a comprehensive overview of its synthesis, characterization, and application, serving as a valuable resource for researchers in the field of drug discovery and development.
Introduction: The Strategic Importance of tert-Butyl 4-fluoro-3-nitrobenzoate
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-fluoro-3-nitrobenzoate
In the landscape of modern drug discovery and agrochemical development, the strategic use of versatile chemical intermediates is paramount. This compound is a key building block, valued for its specific arrangement of functional groups that allow for sequential and regioselective modifications. The presence of the nitro and fluoro groups on the aromatic ring makes it a valuable precursor for creating complex molecular architectures with potential biological activity, such as enzyme inhibitors or therapeutic agents.[1] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, a critical feature for multi-step synthetic campaigns.[2]
This guide provides a detailed examination of a reliable two-step synthesis pathway to this compound. It begins with the nitration of 4-fluorobenzoic acid to form the key intermediate, 4-fluoro-3-nitrobenzoic acid, followed by its esterification. As a senior application scientist, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the self-validating analytical controls required to ensure a successful and reproducible outcome.
Overall Synthesis Pathway
The synthesis is efficiently executed in two primary stages:
-
Nitration: An electrophilic aromatic substitution to install a nitro group onto the 4-fluorobenzoic acid scaffold.
-
Esterification: Conversion of the resulting carboxylic acid to its corresponding tert-butyl ester.
References
Spectroscopic Profile of tert-Butyl 4-fluoro-3-nitrobenzoate: A Technical Guide
Introduction
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. tert-Butyl 4-fluoro-3-nitrobenzoate is a key intermediate, valued for the synthetic handles offered by its constituent functional groups. The presence of a fluorine atom, a nitro group, and a bulky tert-butyl ester moiety introduces distinct electronic and steric features that are reflected in its spectroscopic signature. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy and supported by comparative analysis with its synthetic precursor, 4-fluoro-3-nitrobenzoic acid.
Molecular Structure and Spectroscopic Overview
The arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the spectroscopic output. The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the chemical shifts of the aromatic protons and carbons.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we will examine the expected ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and one signal in the aliphatic region.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.50 | d | ~2.0 | 1H | H-2 |
| ~8.25 | dd | ~9.0, 2.0 | 1H | H-6 |
| ~7.40 | t | ~9.0 | 1H | H-5 |
| ~1.60 | s | - | 9H | -C(CH₃)₃ |
Expert Interpretation:
The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding the ortho and para protons. The fluorine atom is also electron-withdrawing but is a weak π-donor.
-
H-2: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift to approximately 8.50 ppm. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the ester group and meta to the nitro group. It is expected around 8.25 ppm and will appear as a doublet of doublets due to coupling with both H-5 and H-2.
-
H-5: This proton is ortho to the fluorine atom and will be shifted upfield relative to the other aromatic protons to around 7.40 ppm. It will appear as a triplet due to coupling with H-6 and the fluorine atom.
-
-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.60 ppm.
This predicted pattern is consistent with the reported ¹H NMR data for the precursor, 4-fluoro-3-nitrobenzoic acid, which shows signals at δ 8.56 (d), 8.29-8.32 (m), and 7.69-7.74 (m) in DMSO-d₆.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~164.0 | C=O |
| ~158.0 (d, ¹JCF ≈ 260 Hz) | C-4 |
| ~148.0 | C-3 |
| ~135.0 | C-6 |
| ~128.0 (d, ³JCF ≈ 10 Hz) | C-2 |
| ~125.0 | C-1 |
| ~118.0 (d, ²JCF ≈ 20 Hz) | C-5 |
| ~83.0 | -C(CH₃)₃ |
| ~28.0 | -C(CH₃)₃ |
Expert Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to appear at the downfield end of the spectrum, around 164.0 ppm.
-
Aromatic Carbons: The carbon attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF) of approximately 260 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbons attached to the electron-withdrawing nitro (C-3) and ester (C-1) groups will be shifted downfield.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 83.0 ppm, while the three equivalent methyl carbons will appear around 28.0 ppm.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[2]
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
|---|
| ~ -115 | m |
Expert Interpretation:
The chemical shift of the fluorine atom is sensitive to its electronic environment. In this case, being on an electron-deficient aromatic ring, a chemical shift of around -115 ppm (relative to CFCl₃) is expected. The signal will be a multiplet due to coupling with the neighboring aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium | Aromatic C=C stretch |
| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-F stretch |
Expert Interpretation:
The IR spectrum will be dominated by strong absorptions from the carbonyl and nitro groups. The ester C=O stretch is expected around 1730 cm⁻¹. The asymmetric and symmetric stretches of the nitro group are characteristic and appear as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretch will be a strong band around 1150 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches will also be evident.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Identity |
|---|---|
| 241 | [M]⁺ |
| 185 | [M - C₄H₈]⁺ |
| 168 | [M - C₄H₉O]⁺ |
| 139 | [M - C₄H₈ - NO₂]⁺ |
| 57 | [C₄H₉]⁺ |
Expert Interpretation:
The molecular ion peak [M]⁺ is expected at m/z 241, corresponding to the molecular weight of the compound.[3] A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) to form the corresponding carboxylic acid cation, which would appear at m/z 185. This peak is expected to be the base peak. Further fragmentation could involve the loss of the nitro group. The tert-butyl cation at m/z 57 is also expected to be a significant peak.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon appropriate experimental parameters.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
-
¹⁹F NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and 128 scans. Use CFCl₃ as an external reference.
IR Spectroscopy Protocol:
-
Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans.
Mass Spectrometry Protocol:
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms), with a temperature program starting at 50°C and ramping to 250°C at 10°C/min.
-
MS Conditions: Use a standard EI energy of 70 eV. Acquire data over a mass range of m/z 40-300.
Conclusion
The spectroscopic data for this compound is highly diagnostic of its structure. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of the molecular framework, while IR spectroscopy confirms the presence of the key functional groups. Mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic analysis serves as a crucial tool for the quality control and characterization of this important synthetic intermediate in research and development settings.
References
tert-Butyl 4-fluoro-3-nitrobenzoate safety and handling
An In-Depth Technical Guide to the Safe Handling of tert-Butyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced environment of pharmaceutical and chemical research, the pressure for rapid discovery can sometimes overshadow the foundational principles of laboratory safety. This guide is crafted not as a mere checklist of rules, but as a technical resource for the conscientious scientist. The subject, this compound, is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] Its molecular architecture, featuring a nitro group, a fluorine substituent, and a bulky tert-butyl ester, presents a unique combination of reactivity and potential hazards that demand a sophisticated level of awareness. This document moves beyond generic safety data sheets by integrating field-proven insights and explaining the chemical causality behind recommended safety protocols, empowering researchers to build a self-validating system of safety for this and similar reagents.
Compound Profile and Hazard Identification
This compound is a substituted aromatic compound used as a building block in complex organic synthesis.[1][2] While comprehensive toxicological data for this specific molecule are not thoroughly investigated, a robust safety profile can be constructed by analyzing its constituent functional groups and data from close structural analogs, such as Methyl 4-fluoro-3-nitrobenzoate.[3][4]
The primary hazards stem from the aromatic nitro group. Aromatic nitrocompounds as a class are recognized for their potential for rapid, exothermic, and sometimes violent or explosive decomposition, especially at elevated temperatures or in the presence of impurities.[5][6] The presence of activating or destabilizing groups on the aromatic ring can influence thermal stability.[5]
Table 1: Physicochemical and Hazard Data
| Property | Value / Information | Source / Comment |
|---|---|---|
| CAS Number | 579514-75-3 | [7] |
| Molecular Formula | C₁₁H₁₂FNO₄ | Inferred from name |
| Molecular Weight | 241.22 g/mol | [1] |
| Appearance | Likely a white to yellow crystalline solid | Based on analogs[8] |
| Thermal Stability | Decomposes on heating, potentially violently.[5][6] Avoid heating under alkaline conditions.[9] | General class hazard for aromatic nitrocompounds. |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | Based on GHS classifications for analogs like Ethyl 4-fluoro-3-nitrobenzoate.[10] |
| Incompatibilities | Strong oxidizing agents, strong bases, reducing agents.[4][11] | Contact can lead to fire or explosion hazards.[9][11] |
| Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF).[4] | Generated under fire conditions. |
The Causality of Risk: Understanding the Nitro Group
The nitro group (-NO₂) makes this compound energetically potent. Pure organic nitrocompounds can decompose with a large release of energy.[5][6] This decomposition can be initiated by heat, shock, or friction. The risk is significantly amplified by certain conditions common in a laboratory setting:
-
Presence of Bases: Aromatic nitro compounds should not be heated under alkaline conditions.[9] Bases can deprotonate acidic protons or initiate nucleophilic aromatic substitution, leading to the formation of unstable, shock-sensitive salts or initiating runaway reactions.
-
Contamination: Impurities, including residual acids from synthesis, metals, or other reagents, can lower the decomposition temperature, making the compound far less thermally stable than in its pure form.[5][6]
-
Confinement: Heating under confinement can lead to a dangerous build-up of pressure from gaseous decomposition products, potentially causing an explosion.[11]
Therefore, the core principle of handling this compound is not just avoiding high temperatures, but rigorously controlling its chemical environment to prevent the initiation of a decomposition event.
Exposure Control and Personal Protective Equipment (PPE)
Given the potential for skin absorption—a known hazard for fat-soluble nitrocompounds—and respiratory irritation, a multi-layered approach to exposure prevention is mandatory.[9]
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
A standard PPE ensemble is insufficient. The following specific items are required:
-
Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use. Use proper glove removal technique, avoiding contact with the outer surface, and dispose of contaminated gloves immediately.[3]
-
Eye/Face Protection: Wear safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.[12][13]
-
Skin and Body Protection: Wear a flame-resistant laboratory coat, long pants, and closed-toe shoes. Ensure no skin is exposed. For larger scale operations, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating significant dust that cannot be controlled by the fume hood, use a NIOSH/MSHA or European Standard EN 149 approved P95 (US) or P1 (EU EN 143) particle respirator.[3]
Standard Operating Protocol: Weighing and Handling
This protocol is designed as a self-validating system to minimize exposure and mitigate risks.
-
Preparation: a. Don all required PPE before entering the designated work area. b. Decontaminate the work surface inside the chemical fume hood. c. Assemble all necessary equipment (spatulas, weigh paper, receiving flask, solvent, etc.) inside the hood.
-
Aliquotting the Reagent: a. Retrieve the reagent container from its designated storage location. Keep it tightly closed until inside the hood. b. Place the container in the center of the fume hood work surface. c. Slowly and carefully open the container to avoid generating airborne dust. d. Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared weigh paper or directly into the reaction vessel. e. Causality Check: Avoid scraping the container with metal spatulas, which could generate friction and heat. Use smooth, deliberate motions.
-
Closure and Clean-up: a. Securely close the main reagent container immediately after use. b. Wipe the outside of the container with a damp cloth (e.g., with isopropanol) to remove any residual dust before returning it to storage. c. Carefully add the weighed solid to the reaction vessel. d. Dispose of the used weigh paper and any contaminated materials in a designated solid hazardous waste container.
-
Final Decontamination: a. Wipe down the spatula and the work surface inside the fume hood. b. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[3]
Caption: Laboratory Safety Workflow for Handling Potentially Hazardous Reagents.
Storage and Waste Disposal
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][13]
-
Keep away from sources of heat, ignition, and direct sunlight.
-
Store separately from incompatible materials, especially strong bases and oxidizing agents.[4]
-
The storage area should be clearly labeled, indicating the presence of nitrocompounds.
Waste Disposal
-
All waste, including contaminated consumables and residual material, must be treated as hazardous.
-
Collect waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations. Chemical waste generators are responsible for determining the hazardous classification of discarded chemicals.[4]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Table 2: Emergency First Aid Measures
| Exposure Route | Action | Citation |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. | [3][4] |
| Eye Contact | Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |[3] |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the powder.
-
Contain: Prevent the powder from entering drains or waterways.
-
Clean-up:
Caption: Logical Flow for Responding to an Accidental Release.
Conclusion
This compound is a representative example of a modern synthetic building block whose utility is matched by its potential hazards. A culture of safety, grounded in a deep understanding of chemical reactivity and risk causality, is paramount. By adhering to the principles and protocols outlined in this guide—rigorous engineering controls, appropriate PPE, meticulous handling procedures, and preparedness for emergencies—researchers can confidently and safely harness the synthetic potential of this and other energetic molecules, ensuring that scientific advancement and personal safety proceed in tandem.
References
- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. icheme.org [icheme.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 579514-75-3|this compound|BLD Pharm [bldpharm.com]
- 8. Methyl 4-Fluoro-3-nitrobenzoate | 329-59-9 | TCI AMERICA [tcichemicals.com]
- 9. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 10. Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. iloencyclopaedia.org [iloencyclopaedia.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
tert-Butyl 4-fluoro-3-nitrobenzoate solubility profile
An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 4-fluoro-3-nitrobenzoate
Executive Summary
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient and robust drug development. This guide provides a comprehensive technical overview of the solubility profile of This compound (CAS: 579514-75-3), a key building block in modern synthetic chemistry.[1][2] Due to a lack of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of chemical structure and polarity. More critically, it provides a definitive, field-proven experimental protocol for determining thermodynamic equilibrium solubility, empowering researchers to generate precise, reliable, and internally consistent data. This guide is structured to provide not just methods, but the scientific rationale behind them, ensuring a deeper understanding of the system and enabling robust process development, from reaction setup to purification and formulation.
Introduction: The Strategic Importance of this compound
This compound is an aromatic carboxylic acid derivative used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[3] Its structure is characterized by three key features that dictate its reactivity and physical properties:
-
A Fluoro-Substituted Nitroaromatic Ring: This activated ring system is susceptible to nucleophilic aromatic substitution, making it a versatile scaffold.
-
A Nitro Group: The electron-withdrawing nature of the nitro group is crucial for the molecule's reactivity and also significantly influences its polarity and crystal lattice energy.
-
A tert-Butyl Ester: This bulky ester group serves as a protecting group for the carboxylic acid. Its non-polar nature sterically hinders the ester carbonyl and impacts the molecule's overall solubility.
A precise understanding of this compound's solubility is not merely academic; it is a critical operational parameter. Inadequate solubility can lead to failed reactions, low yields, purification challenges, and unpredictable results during process scale-up. This guide provides the foundational knowledge to mitigate these risks.
Core Physicochemical Properties
A baseline of the compound's physical properties is essential for any laboratory work.
| Property | Value | Source |
| CAS Number | 579514-75-3 | [1][2][4] |
| Molecular Formula | C₁₁H₁₂FNO₄ | [2][3] |
| Molecular Weight | 241.22 g/mol | [2][3] |
| Appearance | White to yellow powder/crystal | |
| Storage | Room temperature, dry, sealed | [3] |
Note: The appearance and melting point can vary based on the purity of the material. The value for appearance is based on the closely related methyl ester.
Predicted Solubility Profile: A Chemist's Perspective
The principle of "like dissolves like" provides a strong framework for predicting solubility.[5] The molecular structure of this compound presents a duality: the polar nitro and ester functionalities contrasted with the non-polar aromatic ring and bulky tert-butyl group. This leads to the following predicted profile at ambient temperature (20-25°C).
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents effectively solvate the polar regions of the molecule without being hindered by the non-polar groups. |
| Ketones | Acetone | Very Soluble | Acetone's polarity is well-suited to dissolve the compound through strong dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Freely Soluble | THF, being more polar, is an excellent solvent. Diethyl ether should also be effective. |
| Esters | Ethyl Acetate (EtOAc) | Freely Soluble | The "like dissolves like" principle is strong here, with the solvent sharing the ester functionality. |
| Polar Protic | Methanol, Ethanol | Sparingly to Slightly Soluble | The strong hydrogen-bonding network of alcohols is disrupted by the non-polar tert-butyl group, limiting solubility. |
| Aromatic | Toluene | Slightly Soluble | Toluene can interact with the benzene ring via π-stacking but is not polar enough to effectively solvate the nitro and ester groups. |
| Aliphatic | Hexanes, Heptane | Insoluble | These non-polar solvents cannot overcome the crystal lattice energy of the polar solid. |
| Aqueous | Water | Insoluble | The large, non-polar surface area of the molecule makes it hydrophobic. |
This predicted profile is a powerful starting point, but for process-critical applications, it must be validated by empirical data.
Definitive Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[6] It is a robust and reliable technique that measures the true saturation point of a solution. The following protocol is a self-validating system designed for high accuracy.
Rationale and Foundational Principles
-
Why Shake-Flask? Unlike kinetic methods that can be misleading, this technique allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[7]
-
Why 24 Hours? The time required to reach equilibrium can be substantial, especially for compounds that dissolve slowly.[8] A minimum of 18-24 hours of agitation ensures that the measured concentration is the true saturation point and not an intermediate value.[9]
-
Why Filtration? The removal of all particulate matter is critical. Any suspended microcrystals in the analyzed sample will artificially inflate the measured solubility. A 0.45 µm filter is standard for this purpose.[10]
Materials & Equipment
-
Compound: this compound
-
Solvents: Analytical or HPLC-grade solvents of interest
-
Vials: 4 mL glass vials with PTFE-lined screw caps
-
Agitation: Orbital shaker or rotator capable of maintaining a constant temperature
-
Temperature Control: Incubator or temperature-controlled chamber
-
Filtration: 0.45 µm chemically resistant syringe filters (e.g., PTFE)
-
Quantification: Validated HPLC-UV or UPLC-UV method
Step-by-Step Experimental Workflow
-
Preparation: Add an excess of solid this compound to at least three separate vials for each solvent being tested. An excess is visually confirmed when a small amount of solid remains at the bottom of the vial.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker within a temperature-controlled chamber (e.g., 25°C). Agitate at a constant speed (e.g., 200 RPM) for 24 hours to ensure equilibrium is reached.
-
Sedimentation: Remove the vials from the shaker and let them stand stationary in the same temperature-controlled chamber for at least 2 hours. This allows fine particles to settle, reducing the burden on the filter.
-
Sampling & Filtration: Carefully draw the supernatant into a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a clean HPLC vial. Discard the first 0.2 mL of filtrate to saturate the filter membrane and avoid adsorption effects.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. Determine the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.
-
Calculation: Calculate the solubility in g/L or mg/mL, remembering to account for the dilution factor. The average and standard deviation of the triplicate measurements should be reported.
Workflow Visualization
Caption: The Shake-Flask method workflow for accurate solubility determination.
References
- 1. 579514-75-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:579514-75-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 4. 579514-75-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. m.youtube.com [m.youtube.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
The Strategic Role of tert-Butyl 4-fluoro-3-nitrobenzoate in Modern Organic Synthesis: A Technical Guide
Abstract
In the landscape of modern medicinal chemistry and materials science, the demand for versatile and strategically functionalized building blocks is paramount. tert-Butyl 4-fluoro-3-nitrobenzoate (CAS 579514-75-3) has emerged as a pivotal intermediate, offering chemists a trifecta of reactive sites that can be manipulated with high selectivity.[1] This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, presenting it as a cornerstone for the construction of complex molecular architectures, particularly in the realm of drug discovery. We will explore its role in key transformations such as nucleophilic aromatic substitution (SNAr), nitro group reduction, and subsequent heterocycle formation, supported by detailed experimental protocols and mechanistic insights.
Core Compound Analysis: A Molecule Designed for Reactivity
This compound is a crystalline solid with the molecular formula C₁₁H₁₂FNO₄ and a molecular weight of 241.22 g/mol .[2][3] Its synthetic utility is derived from the orthogonal reactivity of its three key functional groups: the fluoro, nitro, and tert-butyl ester moieties.
| Property | Value |
| CAS Number | 579514-75-3 |
| Molecular Formula | C₁₁H₁₂FNO₄ |
| Molecular Weight | 241.22 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
Table 1: Physicochemical Properties of this compound.[2]
The strategic positioning of these groups dictates the molecule's reactivity profile. The fluorine atom at the C-4 position is activated towards nucleophilic aromatic substitution by the powerful electron-withdrawing effect of the adjacent nitro group at C-3.[1] The nitro group itself serves as a latent amino group, accessible through well-established reduction methodologies. Finally, the tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be cleaved under acidic conditions when desired.[4]
Caption: Structure of this compound.
Synthesis of the Core Intermediate
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 4-fluorobenzoic acid.
Step 1: Nitration of 4-Fluorobenzoic Acid
The first step involves the regioselective nitration of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para-director; however, the carboxylic acid is a meta-director and deactivating. The nitration occurs ortho to the fluorine and meta to the carboxylic acid, yielding 4-fluoro-3-nitrobenzoic acid.
Caption: Workflow for the synthesis of 4-fluoro-3-nitrobenzoic acid.
Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic Acid [5]
-
To a stirred solution of concentrated sulfuric acid (180 mL), cooled in an ice bath, add 4-fluorobenzoic acid (50.0 g, 0.36 mol).
-
Maintain the temperature while adding potassium nitrate (39.7 g, 0.39 mol) portion-wise.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Slowly pour the reaction mixture onto crushed ice (800 g) with vigorous stirring.
-
Allow the resulting slurry to stand at room temperature overnight to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the product, for instance by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid (Yield: ~90%).
Expected Spectroscopic Data for 4-Fluoro-3-nitrobenzoic Acid:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.75 (br s, 1H, COOH), 8.56 (d, J=7.2 Hz, 1H), 8.29-8.32 (m, 1H), 7.69-7.74 (m, 1H).[5][6]
Step 2: Tert-Butyl Esterification
The protection of the carboxylic acid as a tert-butyl ester is a critical step. While direct esterification with tert-butanol under acidic conditions is feasible, a highly efficient modern method involves the use of tert-butyl acetate as both the solvent and the tert-butyl source, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[4][7]
Experimental Protocol: Synthesis of this compound
-
Suspend 4-fluoro-3-nitrobenzoic acid (1.0 eq) in tert-butyl acetate.
-
Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Key Synthetic Transformations and Applications
The true value of this compound lies in its capacity to undergo sequential, selective transformations, providing a clear pathway to complex, highly substituted aromatic compounds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the para-positioned fluorine atom for SNAr. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for building molecular diversity.[1]
Caption: General workflow for the SNAr reaction.
Experimental Protocol: SNAr with a Secondary Amine (e.g., Piperazine)
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.
-
Add a suitable base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the amine nucleophile (e.g., N-Boc-piperazine, 1.1 eq) to the mixture.
-
Heat the reaction to a temperature between 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Reduction of the Nitro Group
Following the SNAr reaction, the nitro group can be selectively reduced to an amine, unmasking a new point of reactivity. Catalytic hydrogenation is a common and clean method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve the tert-butyl 4-(substituted)-3-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-amino-4-(substituted)benzoate, which is often used in the next step without further purification.
Application in Heterocycle Synthesis: The Benzimidazole Core
The resulting ortho-phenylenediamine derivative is a perfect precursor for the synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry found in numerous FDA-approved drugs.[8][9][10] The cyclization can be achieved by reacting the diamine with various aldehydes or carboxylic acid derivatives.[11][12]
Caption: Synthesis of benzimidazoles from the diamine intermediate.
Experimental Protocol: Benzimidazole Formation with an Aldehyde
-
Dissolve the crude tert-butyl 3-amino-4-(substituted)benzoate (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add the desired aldehyde (1.0-1.1 eq).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the final benzimidazole product.
Conclusion: A Strategically Important Building Block
This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in organic synthesis. Its predictable and selective reactivity allows for a streamlined approach to the synthesis of complex, high-value molecules. For researchers and professionals in drug development, mastering the chemistry of this building block opens up efficient synthetic routes to novel kinase inhibitors, antimicrobials, and other therapeutic agents. The robust and scalable protocols associated with its transformations further enhance its appeal for both academic and industrial applications.
References
- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 2. This compound | CAS: 579514-75-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 1pchem.com [1pchem.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Fluoro-3-nitrobenzoic acid(453-71-4) 1H NMR spectrum [chemicalbook.com]
- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of tert-Butyl 4-fluoro-3-nitrobenzoate from 4-fluoro-3-nitrobenzoic acid
Application Note: Synthesis of tert-Butyl 4-fluoro-3-nitrobenzoate
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research.[1][2] The protocol details the esterification of 4-fluoro-3-nitrobenzoic acid using di-tert-butyl dicarbonate (Boc anhydride) and catalytic 4-(dimethylamino)pyridine (DMAP). This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization methods.
Introduction
4-Fluoro-3-nitrobenzoic acid is a versatile building block in organic synthesis due to its distinct functional groups: a carboxylic acid, a nitro group, and a fluorine atom.[1][2] The carboxylic acid allows for esterification and amidation, the nitro group can be reduced to an amine for further derivatization, and the fluorine atom can influence regioselectivity in aromatic substitution reactions.[1] The tert-butyl ester, specifically, serves as a crucial protecting group for the carboxylic acid functionality.[3][4] It exhibits high stability against nucleophiles and reducing agents while being readily removable under mild acidic conditions.[3][4]
This protocol focuses on a reliable and efficient method for the tert-butylation of 4-fluoro-3-nitrobenzoic acid. Traditional methods like Fischer esterification are often unsuitable for creating sterically hindered tert-butyl esters due to the tendency of tert-butanol to form carbocations and subsequently eliminate to isobutene under acidic conditions.[5] The use of di-tert-butyl dicarbonate with a DMAP catalyst provides a mild and effective alternative.[3]
Reaction Principle and Mechanism
The synthesis proceeds via a DMAP-catalyzed acylation mechanism. 4-(Dimethylamino)pyridine is a highly effective nucleophilic catalyst that significantly accelerates esterification reactions, particularly with sterically demanding alcohols or less reactive carboxylic acid derivatives.[6][7]
The key steps of the mechanism are as follows:
-
Formation of a Reactive Intermediate: DMAP, being a superior nucleophile, attacks the di-tert-butyl dicarbonate to form a highly reactive N-acylpyridinium intermediate.[6][7]
-
Acyl Transfer: This activated species is then readily attacked by the carboxylate of 4-fluoro-3-nitrobenzoic acid.
-
Ester Formation: The resulting mixed anhydride is then attacked by tert-butanol (formed in situ or added), leading to the formation of the desired tert-butyl ester and regenerating the DMAP catalyst.[6]
This catalytic cycle significantly lowers the activation energy of the reaction, enabling it to proceed efficiently under mild conditions.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using tert-Butyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Utility of a Doubly Activated Aryl Halide
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of substrates for this reaction, tert-Butyl 4-fluoro-3-nitrobenzoate emerges as a particularly strategic building block. Its structure is characterized by two key activating features: a nitro group and a fluorine atom positioned ortho and para, respectively, to the site of coupling. This electronic arrangement significantly enhances the reactivity of the C-F bond, which is typically the most challenging of the carbon-halogen bonds to activate in palladium-catalyzed cycles.
The electron-withdrawing nature of both the nitro group and the tert-butoxycarbonyl group polarizes the aromatic ring, making the carbon atom of the C-F bond more electrophilic and thus more susceptible to oxidative addition by a low-valent palladium catalyst. This heightened reactivity allows for coupling under conditions that might be ineffective for less activated aryl fluorides. The resulting 4-aryl-3-nitrobenzoate products are valuable intermediates in medicinal chemistry and materials science, serving as precursors to a wide range of biologically active compounds and functional materials.
This guide provides a comprehensive overview of the mechanistic considerations, reaction optimization strategies, and detailed experimental protocols for successfully employing this compound in Suzuki coupling reactions.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl fluoride to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, especially for the inert C-F bond. However, for this compound, the strong electron-withdrawing nitro group ortho to the fluorine atom facilitates this step.[2][3] This activation makes the C-F bond cleavage more feasible.
-
Transmetalation: The next step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: Finally, the two organic partners on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution of tert-Butyl 4-fluoro-3-nitrobenzoate
Introduction: A Versatile Scaffold for Chemical Innovation
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. tert-Butyl 4-fluoro-3-nitrobenzoate is a highly valuable and versatile building block for such endeavors. Its chemical architecture is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for forging new carbon-heteroatom bonds.
This technical guide provides an in-depth exploration of the SNAr reactions of this compound. We will delve into the mechanistic underpinnings that govern its reactivity and present detailed, field-proven protocols for its reaction with a range of common nucleophiles, including amines, phenols, and thiols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's synthetic potential.
The strategic positioning of its functional groups makes this molecule an ideal substrate for SNAr. The potent electron-withdrawing nitro group, situated ortho to the fluorine atom, strongly activates the aromatic ring toward nucleophilic attack. Concurrently, the fluorine atom serves as an excellent leaving group, facilitating the substitution process.[1] The bulky tert-butyl ester provides steric hindrance that can influence reaction selectivity and offers a convenient handle for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid.
Mechanistic Overview: The Addition-Elimination Pathway
The nucleophilic aromatic substitution of this compound proceeds through a well-established two-step addition-elimination mechanism.[1] This pathway is distinct from other substitution reactions on aromatic rings and is critically dependent on the electronic nature of the substrate.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine leaving group (C4). This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the success of the reaction. The strong electron-withdrawing nitro group at the C3 position plays a crucial role by delocalizing the negative charge through resonance, thereby stabilizing this key intermediate.[1]
-
Elimination of the Leaving Group and Aromatization: In the second, faster step, the fluoride ion is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the ring and yields the final substituted product. The high electronegativity of fluorine makes it a good leaving group in this context, further driving the reaction to completion.
Experimental Protocols
The following protocols are provided as robust starting points for the nucleophilic aromatic substitution of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of tert-Butyl 4-(Arylamino)-3-nitrobenzoate
This protocol details the reaction with a representative aromatic amine, aniline.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Add aniline (1.1 eq) to the solution via syringe.
-
Add DIPEA (1.5 eq) dropwise to the stirred mixture at room temperature. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HF generated without competing with the primary nucleophile.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired tert-butyl 4-(phenylamino)-3-nitrobenzoate.
-
Protocol 2: Synthesis of tert-Butyl 3-Nitro-4-(aryloxy)benzoate
This protocol describes the reaction with a representative phenol, 4-methoxyphenol.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration) and heat the mixture to 60-80 °C. The use of a polar aprotic solvent like DMF is ideal for SNAr reactions as it effectively solvates the cation of the base, increasing the nucleophilicity of the phenoxide.
-
Stir the reaction at this temperature, monitoring by TLC. Reactions are typically complete within 4-8 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 4-(4-methoxyphenoxy)-3-nitrobenzoate.
-
Protocol 3: Synthesis of tert-Butyl 3-Nitro-4-(arylthio)benzoate
This protocol outlines the reaction with a representative thiol, thiophenol.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add thiophenol (1.1 eq) to the suspension and stir for 15 minutes at room temperature to pre-form the thiophenoxide nucleophile.
-
Add a solution of this compound (1.0 eq) in a small amount of acetonitrile to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. Thiolates are generally potent nucleophiles, and these reactions are often complete within 2-6 hours.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 3-nitro-4-(phenylthio)benzoate.
-
Data Summary and Characterization
The following table summarizes expected outcomes for the SNAr of this compound with various nucleophiles based on the protocols described above. Yields and reaction times are representative and may vary based on reaction scale and purity of reagents.
| Entry | Nucleophile | Product | Typical Yield (%) | Typical Reaction Time (h) |
| 1 | Aniline | tert-Butyl 4-(phenylamino)-3-nitrobenzoate | 85-95 | 12-24 |
| 2 | 4-Methoxyphenol | tert-Butyl 4-(4-methoxyphenoxy)-3-nitrobenzoate | 80-90 | 4-8 |
| 3 | Thiophenol | tert-Butyl 3-nitro-4-(phenylthio)benzoate | 90-98 | 2-6 |
Characterization of the resulting products is typically achieved using standard spectroscopic methods. Below are representative ¹H and ¹³C NMR chemical shifts for the aromatic region of analogous methyl ester products, which are expected to be very similar for the tert-butyl esters.[2][3][4]
| Compound Structure | Representative ¹H NMR Shifts (ppm) | Representative ¹³C NMR Shifts (ppm) |
| Methyl 3-nitrobenzoate Core | 8.8 (s, 1H), 8.4 (d, 1H), 7.6 (t, 1H) | 164.7, 148.1, 135.1, 129.5, 124.3 |
| Methyl 4-aminobenzoate Core | 7.8 (d, 2H), 6.6 (d, 2H) | 167.0, 151.0, 131.5, 113.8 |
| Methyl 4-phenoxybenzoate Core | 8.0 (d, 2H), 7.4 (t, 2H), 7.2 (t, 1H), 7.0 (d, 4H) | 166.5, 162.5, 156.0, 132.0, 130.0, 124.5, 120.0, 118.5 |
dot graph TD { A[Start: this compound] --> B{Choose Nucleophile}; B --> C[Amine (e.g., Aniline)]; B --> D[Phenol (e.g., 4-Methoxyphenol)]; B --> E[Thiol (e.g., Thiophenol)]; C --> F[Protocol 1: DCM, DIPEA, RT]; D --> G[Protocol 2: DMF, K₂CO₃, 60-80°C]; E --> H[Protocol 3: CH₃CN, K₂CO₃, RT]; F --> I{Work-up & Purification}; G --> I; H --> I; I --> J[Characterized Product];
} dot Caption: Figure 2: Experimental Workflow for SNAr Reactions
Conclusion and Future Outlook
This compound is a powerful and reliable substrate for nucleophilic aromatic substitution reactions. The protocols outlined herein provide a robust framework for the synthesis of a diverse array of substituted nitroaromatic compounds. The high reactivity of the substrate, coupled with the generally high yields and mild reaction conditions, makes it an attractive building block for applications in medicinal chemistry, agrochemical synthesis, and materials science. The resulting products can be further elaborated, for example, by reduction of the nitro group to an amine or hydrolysis of the tert-butyl ester, opening up a vast chemical space for exploration and innovation.
References
Reduction of the nitro group in tert-Butyl 4-fluoro-3-nitrobenzoate
An Application Guide for the Selective Reduction of tert-Butyl 4-fluoro-3-nitrobenzoate
Introduction: The Strategic Importance of Aromatic Amine Synthesis
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis. These amines are not merely products but pivotal building blocks for a vast array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The resulting aniline, tert-butyl 3-amino-4-fluorobenzoate, is a highly valuable intermediate, prized for its trifunctional nature which allows for sequential, regioselective modifications.[4][5][6]
This guide provides a detailed examination of the selective reduction of the nitro group in this compound. We will move beyond simple procedural lists to explore the chemical rationale behind methodological choices, ensuring that researchers can not only replicate these protocols but also adapt them based on a sound understanding of the underlying principles. The presence of a fluorine substituent and an acid-sensitive tert-butyl ester group on the aromatic ring necessitates a careful selection of reagents to achieve high yield and purity while preserving these functional groups.
Part 1: Mechanistic Considerations and Method Selection
The successful reduction of this compound hinges on choosing a method that is chemoselective for the nitro group. The primary concerns are the potential for hydrodefluorination (loss of the fluorine atom) and the hydrolysis of the tert-butyl ester under harsh acidic conditions.
Common Reduction Strategies: A Comparative Analysis
-
Catalytic Hydrogenation: This is a powerful and clean method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel.[7][8]
-
Palladium on Carbon (Pd/C): While highly efficient for nitro reductions, Pd/C can sometimes catalyze the cleavage of carbon-halogen bonds, particularly with aryl iodides and bromides.[7][9] Although the C-F bond is significantly stronger, aggressive conditions could pose a risk. The reduction is also highly exothermic, requiring careful thermal management.[8]
-
Raney® Nickel: This catalyst is an excellent alternative when dehalogenation is a concern and is considerably less expensive than precious metal catalysts.[1][7][8] It is often the catalyst of choice for substrates containing sensitive halogen substituents.[7][10] However, its pyrophoric nature demands specific handling procedures.[8] Catalytic transfer hydrogenation, using hydrogen donors like formic acid or ammonium formate, offers a convenient alternative to handling high-pressure hydrogen gas.[10]
-
-
Dissolving Metal Reductions: These methods utilize metals in the presence of a proton source.
-
Iron (Fe) in Acidic Media: The use of iron powder in acetic or hydrochloric acid is a classic, cost-effective, and environmentally benign method.[11][12] It exhibits excellent functional group tolerance, making it a robust choice for multi-functionalized molecules.[7][11][13] The reaction is heterogeneous and generally requires heating to proceed at a reasonable rate.
-
Tin(II) Chloride (SnCl₂): Stannous chloride provides a mild and selective reduction, often used when other reducible groups like aldehydes or ketones are present.[7][14][15] The primary drawbacks are poor atom economy and the generation of tin-based waste streams, which can be problematic for scale-up and environmental reasons.[14]
-
Recommended Approaches for the Target Molecule
Based on the substrate's characteristics, we recommend two primary methods that balance efficiency, selectivity, and practicality:
-
Catalytic Transfer Hydrogenation with Raney® Nickel: This approach leverages the selectivity of Raney® Nickel to preserve the C-F bond while using formic acid as a convenient hydrogen donor, avoiding the need for a pressure reactor.[10]
-
Reduction with Iron Powder in Acetic Acid: This method is chosen for its low cost, environmental friendliness, and high tolerance for the ester and fluoro functional groups under controlled acidic conditions.[11][13]
Caption: Selection rationale for nitro group reduction methods.
Part 2: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The reduction of nitroarenes is an exothermic reaction; ensure adequate cooling is available.
Protocol 1: Catalytic Transfer Hydrogenation with Raney® Nickel
This protocol is adapted from methodologies emphasizing the selective reduction of nitro groups in the presence of sensitive functionalities using formic acid as a hydrogen transfer agent.[10]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 579514-75-3 | 241.22 | 10.0 | 1.0 |
| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 | - | ~0.5 g |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | 50 mL |
| Formic Acid (90%) | 64-18-6 | 46.03 | - | 5 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | As needed |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Procedure
-
Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully wash the Raney® Nickel slurry (approx. 0.5 g) three times with 10 mL portions of methanol to remove the water. Decant the methanol carefully after each wash.
-
Reaction Setup: To the flask containing the washed Raney® Nickel, add this compound (2.41 g, 10.0 mmol) followed by 50 mL of methanol.
-
Initiation: Begin vigorous stirring to suspend the catalyst. Slowly add 90% formic acid (5 mL) dropwise over 10-15 minutes. An effervescence (gas evolution) and a gentle exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as Raney® Nickel is pyrophoric.[8] Immediately quench the filter cake with water.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. Dilute the residue with 50 mL of ethyl acetate and 50 mL of water.
-
Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).
-
Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product, tert-butyl 3-amino-4-fluorobenzoate, is often obtained in high purity but can be further purified by column chromatography if necessary.
Caption: Experimental workflow for transfer hydrogenation.
Protocol 2: Reduction with Iron Powder in Acetic Acid
This protocol is a robust and scalable method, utilizing inexpensive and low-toxicity reagents.[11][12][13]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 579514-75-3 | 241.22 | 10.0 | 1.0 |
| Iron Powder (<325 mesh) | 7439-89-6 | 55.84 | 50.0 | 5.0 |
| Ethanol (EtOH) | 64-17-5 | 46.07 | - | 40 mL |
| Glacial Acetic Acid (AcOH) | 64-18-6 | 60.05 | - | 10 mL |
| Water (H₂O) | 7732-18-5 | 18.02 | - | 10 mL |
| Sodium Hydroxide (2M aq.) | 1310-73-2 | 40.00 | - | As needed |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, add this compound (2.41 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add ethanol (40 mL), water (10 mL), and glacial acetic acid (10 mL). Begin stirring to dissolve the starting material.
-
Initiation: Add the iron powder (2.79 g, 50.0 mmol) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath.
-
Reaction Monitoring: Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The reaction is generally complete in 2-4 hours.
-
Work-up: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the filtrate and washes. Remove the organic solvents under reduced pressure.
-
Add 50 mL of ethyl acetate and 50 mL of water to the residue. Carefully basify the aqueous layer to pH 8-9 by the slow addition of 2M NaOH solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the product.
Part 3: Data Summary and Characterization
The choice of method can be guided by available equipment, scale, and cost considerations. Both protocols are expected to provide the desired product in good to excellent yields.
Comparative Data for Reduction Methods
| Method | Catalyst/Reagent | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Catalytic Transfer Hydrogenation | Raney® Nickel | 85-95% | 1-3 hours | High selectivity, mild conditions, avoids H₂ gas, fast.[10] | Pyrophoric catalyst requires careful handling.[8] |
| Metal/Acid Reduction | Iron / AcOH | 80-90% | 2-4 hours | Low cost, environmentally friendly, robust, tolerant of functional groups.[11] | Heterogeneous, requires heating, longer reaction time.[13] |
Product Characterization: tert-Butyl 3-amino-4-fluorobenzoate *
-
¹H NMR: Expect the appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-4.5 ppm, concentration-dependent, D₂O exchangeable) and characteristic shifts in the aromatic proton signals due to the new electron-donating amino group. The singlet for the tert-butyl group (~1.5 ppm, 9H) should remain intact.
-
¹³C NMR: The carbon atom attached to the nitro group will experience a significant upfield shift upon conversion to the amine.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the product (C₁₁H₁₄FNO₂), M.W. = 211.23.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (~3350-3450 cm⁻¹).
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Tert-butyl 3-bromo-4-fluorobenzoate (EVT-1809501) | 375368-94-8 [evitachem.com]
- 6. nbinno.com [nbinno.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 13. scispace.com [scispace.com]
- 14. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 15. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
The Strategic Utility of tert-Butyl 4-fluoro-3-nitrobenzoate in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Tert-butyl 4-fluoro-3-nitrobenzoate has emerged as a cornerstone intermediate, offering medicinal chemists a trifecta of reactive sites that can be manipulated with precision and selectivity. This technical guide provides an in-depth exploration of its application, detailing the causality behind its use and providing field-proven protocols for its key transformations. We will delve into its role in the synthesis of pivotal drug scaffolds, particularly in the realm of kinase inhibitors, and elucidate the chemical principles that render it an invaluable asset in the development of novel therapeutics.
Introduction: A Molecule Designed for Synthetic Strategy
This compound is more than a simple aromatic precursor; it is a strategically designed molecule embodying key principles of modern organic synthesis. Its utility is derived from the orthogonal reactivity of its three principal functional groups:
-
The 4-Fluoro Group: Positioned para to a carboxylic ester and ortho to a strongly electron-withdrawing nitro group, the fluorine atom is highly activated for nucleophilic aromatic substitution (SNAr) . This allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles, forming the basis for building diverse compound libraries.[1]
-
The 3-Nitro Group: This powerful electron-withdrawing group not only activates the fluoro position for SNAr but also serves as a versatile synthetic handle. It can be readily reduced to an aniline , which can then participate in a host of subsequent reactions, such as amide bond formation, sulfonylation, or the construction of heterocyclic rings.[2]
-
The tert-Butyl Ester: This bulky ester serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions used in SNAr and other transformations, yet can be selectively cleaved under acidic conditions to unmask the carboxylic acid for further functionalization.[3][4]
This inherent orthogonality allows for a logical and stepwise elaboration of the molecular scaffold, a critical advantage in the multi-step syntheses common in drug development.
Core Application: A Gateway to Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. This compound and its analogs are key building blocks in the synthesis of numerous kinase inhibitors.[6] The 4-amino-3-nitrophenyl core, readily accessible from this starting material, is a common feature in many of these therapeutic agents.
The general synthetic strategy involves an initial SNAr reaction to introduce a key pharmacophoric element, followed by reduction of the nitro group and subsequent elaboration of the resulting aniline.
Caption: General workflow for the synthesis of kinase inhibitor scaffolds.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and a thorough understanding of the underlying chemistry.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the displacement of the fluoride with a primary or secondary amine, a key step in building the core of many kinase inhibitors. The reaction is facilitated by the strong electron-withdrawing effect of the ortho-nitro group and the para-tert-butoxycarbonyl group.
Reaction Scheme:
Caption: SNAr reaction of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 579514-75-3 | 241.22 | 1.0 |
| Amine (R-NH₂) | Varies | Varies | 1.1 - 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.0 |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 5 mL |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 241 mg).
-
Solvent and Reagents: Add DMSO (5 mL), the desired amine (1.1 mmol), and DIPEA (2.0 mmol, 348 µL).
-
Causality Insight: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. DIPEA acts as a non-nucleophilic base to scavenge the HF generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of water. This will precipitate the product and dissolve the DMSO and excess base.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tert-butyl 4-(substituted-amino)-3-nitrobenzoate.
Protocol 2: Reduction of the Nitro Group
This protocol details the catalytic hydrogenation of the nitro group to an aniline. This transformation is crucial for subsequent functionalization, such as amide bond formation.
Reaction Scheme:
Caption: Catalytic hydrogenation of the nitro group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| tert-Butyl 4-(substituted-amino)-3-nitrobenzoate | Varies | Varies | 1.0 |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | 106.42 (Pd) | 10 mol % |
| Ethanol or Methanol | 64-17-5 | 46.07 | 10 mL |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 1 atm (balloon) or Parr shaker |
Step-by-Step Procedure:
-
Reaction Setup: To a hydrogenation flask, add the tert-butyl 4-(substituted-amino)-3-nitrobenzoate (1.0 mmol) and the solvent (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol % Pd).
-
Causality Insight: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups.[7] The reaction proceeds via transfer hydrogenation on the catalyst surface. This method is generally clean and high-yielding.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Reaction Conditions: Vigorously stir the mixture at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (e.g., ethanol or methanol).
-
Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during and after filtration.
-
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude tert-butyl 3-amino-4-(substituted-amino)benzoate, which is often pure enough for the next step.
Protocol 3: Deprotection of the tert-Butyl Ester
This protocol describes the acid-catalyzed removal of the tert-butyl protecting group to reveal the carboxylic acid. This is often a final step or a prelude to amide coupling with a different amine.
Reaction Scheme:
Caption: Acid-catalyzed deprotection of the tert-butyl ester.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| tert-Butyl ester substrate | Varies | Varies | 1.0 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | 10-20 eq. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester substrate (1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath and add TFA (10-20 eq.) dropwise.
-
Causality Insight: The deprotection mechanism proceeds via protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene gas.[4] TFA is a strong acid that is volatile, making it easy to remove after the reaction. DCM is a good solvent that is inert to the acidic conditions.
-
-
Reaction Conditions: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up and Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. It may be necessary to co-evaporate with a solvent like toluene to remove the final traces of TFA. The resulting carboxylic acid is often used directly in the next step without further purification.
Concluding Remarks
This compound is a prime example of a molecular tool that has been strategically designed to facilitate complex synthetic endeavors in medicinal chemistry. Its predictable and orthogonal reactivity allows for the systematic construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors. The protocols detailed herein provide a robust framework for researchers to leverage the full potential of this versatile building block. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 4-(tert-butylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 6. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 4-(tert-butyl-amino)-3-nitro-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Leveraging tert-Butyl 4-fluoro-3-nitrobenzoate in Modern Agrochemical Synthesis
Abstract
This technical guide provides an in-depth analysis of tert-Butyl 4-fluoro-3-nitrobenzoate , a versatile chemical intermediate pivotal to the synthesis of advanced agrochemicals. We will explore the compound's unique trifunctional reactivity, which allows for a programmed, multi-step approach to constructing complex molecular architectures. This document details the mechanistic principles behind its key transformations—notably Nucleophilic Aromatic Substitution (SNAr)—and provides validated, step-by-step protocols for its application. The aim is to equip researchers, chemists, and process development professionals with the foundational knowledge and practical methodologies required to effectively utilize this building block in the discovery and development of next-generation herbicides, fungicides, and insecticides.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
The design of modern agrochemicals is a continuous pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles. The incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a well-established strategy to achieve these goals. Fluorination can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes.[1] Similarly, nitroaromatic compounds are foundational precursors in the production of a wide array of pesticides, including herbicides and fungicides.[2]
This compound (Figure 1) emerges as a particularly valuable synthon by combining three distinct and orthogonally reactive functional groups on a single benzene ring:
-
An Activated Fluoro Group: Positioned para to a strongly electron-withdrawing nitro group, the fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as an excellent leaving group.[3][4] This is the primary reaction pathway for introducing molecular diversity.
-
A Masked Amino Group: The nitro group can be readily reduced to a primary amine, providing a secondary site for functionalization, such as amide bond formation or heterocycle construction.[1][5]
-
A Protected Carboxylic Acid: The tert-butyl ester is a robust protecting group for the carboxylic acid, stable to many reaction conditions (e.g., nucleophilic attack, mild base) but selectively removable under acidic conditions.[6][7] This hierarchical reactivity is key to complex, multi-step syntheses.
This trifecta of functionality makes this compound an ideal starting material for building diverse libraries of potential agrochemical candidates.[8]
Physicochemical Properties & Synthesis Overview
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 579514-75-3[9][10][11] |
| Molecular Formula | C₁₁H₁₂FNO₄[9] |
| Molecular Weight | 241.22 g/mol [9] |
| Appearance | White to yellow powder/solid |
| Purity | Typically ≥98.0% |
The synthesis of this intermediate begins with its parent carboxylic acid, 4-fluoro-3-nitrobenzoic acid. This precursor is efficiently synthesized via the nitration of 4-fluorobenzoic acid using a nitrating agent like potassium nitrate in concentrated sulfuric acid.[12] The subsequent esterification to the tert-butyl ester can be achieved through standard methods, such as reaction with isobutylene under acidic catalysis.[7]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this reagent's utility is the SNAr reaction. The powerful electron-withdrawing effect of the nitro group polarizes the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.
Mechanistic Insight
The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the C4 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the highly electronegative fluoride ion, which is an excellent leaving group.
This process is highly regioselective and efficient, making it a reliable method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are prevalent in bioactive molecules.[13][14]
Note: The DOT script above is a placeholder for a chemical reaction diagram. Generating accurate chemical structures is beyond the current capabilities of Graphviz in this environment. The diagram illustrates the workflow: Reactant + Nucleophile → Meisenheimer Complex → Product.
Caption: General mechanism of the SNAr reaction.
Protocol: SNAr Reaction with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine. This reaction is fundamental for creating precursors to many modern diamide insecticides and other nitrogen-containing agrochemicals.[15]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (R¹R²NH) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Reagent Addition: Add the base (e.g., K₂CO₃) followed by the amine nucleophile (1.1 eq).
-
Causality: A weak base like K₂CO₃ or Et₃N is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cationic species, accelerating the reaction rate.
-
-
Reaction: Heat the mixture to a suitable temperature (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: The crude product can be purified by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Sequential Synthetic Transformations
The true power of this intermediate lies in the ability to perform sequential reactions by selectively targeting the other functional groups.
Caption: Integrated synthetic workflow using the reagent.
Protocol: Reduction of the Nitro Group
This step unmasks the amine, creating a new site for diversification. The choice of reducing agent is critical to ensure compatibility with other functional groups in the molecule.
Materials:
-
SNAr product (from section 3.2) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)[16]
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: Dissolve the nitro-containing substrate in ethanol in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH) and stir until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.
-
Purification: Filter the mixture through a pad of celite to remove inorganic solids. Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting aniline can be used directly or purified further.
Protocol: Deprotection of the tert-Butyl Ester
The final step in many synthetic sequences is the hydrolysis of the tert-butyl ester to reveal the carboxylic acid, which can then be used for amide coupling or other transformations.
Materials:
-
tert-Butyl ester substrate (from section 4.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve the tert-butyl ester substrate in dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid dropwise (typically 20-50% v/v).
-
Causality: The tert-butyl group is highly susceptible to cleavage under strong acidic conditions via an AAL1 mechanism, which involves the formation of a stable tert-butyl cation.[6] This method is highly selective for tert-butyl esters and ethers and will not affect most other functional groups, including the newly formed aniline (which will exist as its ammonium salt) or amide bonds.
-
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove final traces of TFA). The resulting carboxylic acid (as its ammonium trifluoroacetate salt) is often pure enough for the next step or can be purified by recrystallization or chromatography.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount.
-
Hazard Class: Aromatic nitro compounds are toxic and should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin.[18][19][20] Many are also suspected mutagens.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid creating dust.
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block for agrochemical synthesis. Its well-defined and hierarchical reactivity allows for the systematic and controlled construction of complex molecular targets. By leveraging the SNAr reaction as an entry point for diversification, followed by selective nitro group reduction and ester hydrolysis, researchers can efficiently access a wide range of novel structures. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the application of this key intermediate in the development of the next generation of crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 9. 1pchem.com [1pchem.com]
- 10. 579514-75-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. 579514-75-3|this compound|BLD Pharm [bldpharm.com]
- 12. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
- 15. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 18. agilent.com [agilent.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. lobachemie.com [lobachemie.com]
Application Notes and Protocols: A Guide to the Buchwald-Hartwig Amination of tert-Butyl 4-fluoro-3-nitrobenzoate
Introduction: Navigating the Synthesis of Aryl Amines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad utility stems from its ability to overcome the limitations of classical methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr) and reductive amination, which often suffer from harsh reaction conditions and limited substrate scope.[1]
This application note provides a detailed experimental protocol and scientific rationale for the Buchwald-Hartwig amination of a challenging substrate: tert-butyl 4-fluoro-3-nitrobenzoate. The presence of an electron-withdrawing nitro group and a sterically demanding tert-butyl ester, coupled with the inherent low reactivity of the C-F bond, necessitates a carefully optimized protocol. While aryl fluorides are typically the least reactive among aryl halides in this transformation, the strong electron-withdrawing nature of the adjacent nitro group is anticipated to facilitate the crucial oxidative addition step at the C-F bond.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to perform this specific transformation or to gain deeper insights into the nuances of the Buchwald-Hartwig amination of electron-deficient aryl fluorides.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl halides like aryl fluorides.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group on the palladium center couple, forming the desired C-N bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Materials and Reagents
For a successful reaction, the use of high-purity, anhydrous, and deoxygenated reagents and solvents is paramount to prevent catalyst deactivation.
| Reagent/Material | Grade | Recommended Supplier |
| This compound | >98% | Commercially Available |
| Amine (e.g., Morpholine, Aniline) | >99%, anhydrous | Commercially Available |
| Palladium(II) acetate (Pd(OAc)2) | Catalyst grade | Commercially Available |
| RuPhos | >98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercially Available |
| Toluene | Anhydrous, <50 ppm H2O | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aqueous NaCl solution (Brine) | Reagent grade | N/A |
| Anhydrous magnesium sulfate (MgSO4) | Reagent grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
| Schlenk flask or reaction vial | N/A | N/A |
| Magnetic stirrer with heating | N/A | N/A |
| Inert gas (Nitrogen or Argon) supply | High purity | N/A |
Detailed Experimental Protocol
This protocol is a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for different amine coupling partners.
1. Reaction Setup and Reagent Preparation:
-
Inert Atmosphere is Crucial: The palladium catalyst is sensitive to oxygen. Therefore, the reaction must be set up under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques.
-
Drying of Glassware: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas.
-
Reagent Handling: Solid reagents should be weighed quickly in the air and added to the reaction vessel, which is then immediately purged with inert gas. Liquid reagents should be handled using syringes.
2. Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the flask under a positive flow of inert gas.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add the desired amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
3. Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(amino)-3-nitrobenzoate derivative.
Data Presentation: Key Reaction Parameters
The following table summarizes the recommended starting conditions for the Buchwald-Hartwig amination of this compound.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)2 | A common and effective Pd(II) source that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | RuPhos | A bulky, electron-rich phosphine ligand that is known to be effective for the coupling of challenging substrates, including aryl chlorides and fluorides. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine. |
| Solvent | Toluene | A non-polar, high-boiling solvent that is suitable for the reaction temperature and solubilizes the reactants and catalyst. |
| Temperature | 100 °C | A sufficiently high temperature to promote the oxidative addition of the relatively inert C-F bond. |
| Reaction Time | 12-24 hours | An initial timeframe for the reaction; should be optimized based on reaction monitoring. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst (due to oxygen or moisture).- Insufficient temperature.- Inappropriate ligand or base. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.- Increase the reaction temperature in 10 °C increments.- Screen other bulky phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., K3PO4, Cs2CO3). |
| Formation of side products (e.g., hydrodefluorination) | - The amine may be acting as a reducing agent.- The catalytic cycle is favoring a side reaction pathway. | - Lower the reaction temperature.- Use a milder base.- Increase the catalyst and ligand loading slightly. |
| Difficulty in purification | - Close polarity of the product and starting material.- Presence of catalyst-derived impurities. | - Optimize the eluent system for column chromatography.- Consider a preliminary filtration through a short plug of silica gel to remove baseline impurities. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 4-fluoro-3-nitrobenzoate
Introduction: A Versatile Building Block in Modern Synthesis
tert-Butyl 4-fluoro-3-nitrobenzoate is a highly valuable and versatile building block in contemporary organic synthesis, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its structure is strategically adorned with three key functional groups: a tert-butyl ester, a nitro group, and a fluorine atom on an aromatic ring. This unique arrangement offers multiple avenues for chemical modification. The tert-butyl ester can be readily hydrolyzed to the corresponding carboxylic acid, while the nitro group can be reduced to an amine, providing a handle for amide bond formation or further derivatization.
The true synthetic power of this molecule, however, lies in the reactivity of its carbon-fluorine (C-F) bond in palladium-catalyzed cross-coupling reactions. The C-F bond is notoriously strong and generally considered inert to palladium catalysis.[3] However, the presence of the strongly electron-withdrawing nitro group ortho to the fluorine, and the ester group in the para position, significantly activates the C-F bond towards oxidative addition by a low-valent palladium complex. This activation makes this compound an excellent substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental connections in many biologically active molecules.[4]
These application notes provide detailed protocols and mechanistic insights for three of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings—using this compound as the electrophilic partner.
Mechanistic Considerations: The "Why" Behind C-F Bond Activation
The success of palladium-catalyzed cross-coupling reactions hinges on three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination. The oxidative addition of the palladium(0) catalyst to the C-F bond is typically the most challenging and rate-determining step due to the high bond dissociation energy of C-F bonds.[3]
For this compound, the electron-deficient nature of the aromatic ring is the critical factor that enables this difficult step. The ortho-nitro and para-ester groups withdraw electron density from the aromatic ring, making the carbon atom of the C-F bond more electrophilic and susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst. This facilitates the oxidative addition process, forming the key Pd(II) intermediate.[3][5]
It is also important to consider the potential for competitive C-NO2 bond activation. While palladium-catalyzed cross-couplings of nitroarenes have been developed, these reactions typically require specific catalyst systems, such as those employing bulky, electron-rich phosphine ligands like BrettPhos.[6][7] In the case of this compound, the pronounced electronic activation of the C-F bond makes it the more favorable site for oxidative addition under typical cross-coupling conditions.
The choice of ligand is also crucial. Bulky, electron-rich phosphine ligands are often employed to stabilize the Pd(0) species and promote both the oxidative addition and the final reductive elimination steps.[8] The base plays a critical role in the transmetalation step of the Suzuki and Buchwald-Hartwig reactions, and in regenerating the catalyst in the Heck reaction.
Visualizing the Catalytic Cycles
To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of reaction parameters (temperature, reaction time, catalyst loading, and solvent) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the C-C bond formation between this compound and an arylboronic acid.
Reaction Scheme: this compound + Arylboronic acid ---[Pd catalyst, Base]---> tert-Butyl 4-aryl-3-nitrobenzoate
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 241.22 | 1.0 | 1.0 |
| Arylboronic acid | Variable | 1.2 - 1.5 | 1.2 - 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.02 - 0.05 | 0.02 - 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 - 3.0 | 2.0 - 3.0 |
| Toluene | - | 5.0 mL | - |
| Water | - | 1.0 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 241 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol, 652 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 23 mg).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene (5.0 mL) and degassed water (1.0 mL) via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the C-N bond formation between this compound and a primary or secondary amine.[9]
Reaction Scheme: this compound + Amine ---[Pd catalyst, Ligand, Base]---> tert-Butyl 4-(amino)-3-nitrobenzoate
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 241.22 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Variable | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.62 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5.0 mL | - |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, add this compound (1.0 mmol, 241 mg).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene (5.0 mL) followed by the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Reaction
This protocol outlines the C-C bond formation between this compound and an alkene, such as styrene or an acrylate.[10]
Reaction Scheme: this compound + Alkene ---[Pd catalyst, Base]---> tert-Butyl 4-(alkenyl)-3-nitrobenzoate
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 241.22 | 1.0 | 1.0 |
| Alkene (e.g., Styrene) | 104.15 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |
| DMF (anhydrous) | - | 5.0 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Add this compound (1.0 mmol, 241 mg).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous DMF (5.0 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol, 0.21 mL) via syringe.
-
Seal the tube and stir the mixture at 100-120 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion (typically 16-24 hours), cool the mixture to room temperature.
-
Dilute the reaction with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Outlook
This compound is a powerful synthetic intermediate, and its activated C-F bond provides a reliable handle for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions serve as a comprehensive guide for researchers in drug discovery and materials science. By understanding the mechanistic principles that govern the activation of this otherwise inert bond, scientists can effectively leverage this building block to accelerate their research and development efforts. Further optimization and exploration of other cross-coupling reactions with this substrate will undoubtedly continue to expand its utility in organic synthesis.
References
- 1. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
tert-Butyl 4-fluoro-3-nitrobenzoate as a building block for heterocyclic compounds
An Application Guide to tert-Butyl 4-fluoro-3-nitrobenzoate: A Versatile Scaffold for Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and drug discovery, the efficient construction of complex heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The strategic selection of starting materials—building blocks that offer multiple, selectively addressable points of reactivity—can dramatically streamline synthetic routes, enabling rapid library generation and optimization.
This compound (CAS: 579514-75-3) has emerged as a particularly valuable building block for this purpose.[1][2] Its architecture is elegantly simple yet potent, featuring three distinct functional groups whose reactivities can be orchestrated to build a variety of fused heterocyclic systems. The presence of the fluorine atom, nitro group, and tert-butyl ester provides a powerful toolkit for synthetic chemists.[3][4] This guide provides an in-depth exploration of the chemistry of this compound, complete with detailed protocols and mechanistic insights for its application in heterocyclic synthesis.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 579514-75-3 | [5][6] |
| Molecular Formula | C₁₁H₁₂FNO₄ | [5] |
| Molecular Weight | 241.22 g/mol | [5][6] |
| Appearance | Yellow Powder | [7] |
| Melting Point | 59-61 °C | [7] |
| Solubility | Soluble in ethanol, ether, methanol. Insoluble in water. | [8] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | [8][9] |
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is rooted in the distinct and sequential reactivity of its three key functional groups. A successful synthetic strategy involves leveraging these differences to build molecular complexity in a controlled manner.
Pillar 1: Nucleophilic Aromatic Substitution (SNA_r_)
The fluorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution. This is a direct consequence of the powerful electron-withdrawing effect of the nitro group positioned ortho to it.[10] This activation stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution.[11] This makes the C-F bond the primary site for introducing a wide range of nucleophiles (amines, alcohols, thiols), which is often the first step in constructing the target heterocycle.[12][13]
Pillar 2: Nitro Group Reduction
The nitro group is a versatile functional handle, primarily because it can be cleanly reduced to an aniline. This transformation is fundamental to many heterocyclic ring-forming reactions. The resulting amino group is nucleophilic and can participate in cyclization reactions, such as condensation with a carbonyl group. A wide variety of methods exist for nitro group reduction, and the choice of reagent is critical to ensure chemoselectivity, particularly the preservation of the tert-butyl ester.[14][15]
Pillar 3: The Tert-Butyl Ester
The tert-butyl ester serves two main purposes. Firstly, it acts as a robust protecting group for the carboxylic acid. It is stable to the conditions of many SNA_r_ reactions and a variety of nitro reduction conditions.[16] Secondly, it can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to reveal the carboxylic acid, which can then be used in subsequent cyclization or coupling reactions.
Application & Protocols: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous marketed drugs.[17] The synthesis of a 2-substituted-5-fluoro-1H-benzimidazole-6-carboxylic acid derivative provides an excellent case study for the strategic application of this compound.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
Objective: To replace the fluorine atom with a primary amine, forming the key diamine precursor after reduction.
Rationale: This SNA_r_ reaction is the initial step to introduce one of the nitrogen atoms required for the imidazole ring. A base like potassium carbonate is used to scavenge the HF produced. Solvents like DMF or DMSO are ideal due to their polar aprotic nature, which accelerates SNA_r_ reactions.[12]
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water & Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Add the primary amine (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: Chemoselective Nitro Group Reduction
Objective: To reduce the nitro group to an amine without affecting the tert-butyl ester.
Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly effective and clean method for reducing aromatic nitro groups.[18][19] It operates under neutral conditions and low to moderate pressure, which is crucial for preserving the acid-labile tert-butyl ester. Other methods like using iron in acetic acid or tin(II) chloride could risk partial or complete cleavage of the ester.[19][20]
Materials:
-
Substituted nitroarene from Protocol 1 (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Place the nitroaromatic substrate (1.0 eq) and a magnetic stir bar into a suitable hydrogenation flask.
-
Dissolve the substrate in a suitable solvent like MeOH or EtOAc.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, and purge the system with H₂ gas 3-5 times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-12 hours).
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired diamine, which is often pure enough for the next step.
| Reduction Method | Typical Conditions | Compatibility with t-Bu Ester | Notes |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, RT, 1-4 atm | Excellent | Method of choice for clean, high-yield reductions.[18][19] |
| Iron/Acid | Fe powder, Acetic Acid, heat | Moderate to Poor | Acid can cause ester cleavage. Requires aqueous workup.[19] |
| Tin(II) Chloride | SnCl₂, HCl, EtOH, heat | Poor | Strongly acidic conditions are generally incompatible.[15] |
| Sodium Hydrosulfite | Na₂S₂O₄, aq. base | Good | A useful alternative if hydrogenation is not feasible.[15] |
Protocol 3: Benzimidazole Ring Formation
Objective: To cyclize the ortho-diamine intermediate to form the benzimidazole ring.
Rationale: The condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) or an aldehyde is a classic and efficient method for benzimidazole synthesis.[17][21] Using an acid catalyst like p-toluenesulfonic acid (pTSA) or heating in a high-boiling solvent facilitates the dehydration and ring closure.
Materials:
-
ortho-Diamine from Protocol 2 (1.0 eq)
-
Carboxylic acid or Aldehyde (e.g., 4-chlorobenzoic acid) (1.1 eq)
-
p-Toluenesulfonic acid (pTSA) (catalytic) or Polyphosphoric acid (PPA)
-
Toluene or Xylene for azeotropic water removal
Procedure:
-
Combine the diamine (1.0 eq) and the carboxylic acid (1.1 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add toluene and a catalytic amount of pTSA.
-
Heat the mixture to reflux and allow it to stir for 8-16 hours, collecting the water that is formed.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Separate the organic layer, dry it over Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final benzimidazole.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that enables the efficient synthesis of complex heterocyclic compounds.[2] By understanding and controlling the sequential reactivity of its functional groups—SNA_r_ at the C-F bond, reduction of the nitro group, and manipulation of the ester—researchers can access a wide variety of scaffolds, such as benzimidazoles, quinolones, and other fused systems relevant to drug discovery.[22][23][24] The protocols outlined here provide a robust framework for harnessing the synthetic potential of this valuable intermediate, paving the way for the discovery of new chemical entities with significant biological activity.
References
- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 1pchem.com [1pchem.com]
- 6. This compound - CAS:579514-75-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. innospk.com [innospk.com]
- 8. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. tert-Butyl Esters [organic-chemistry.org]
- 17. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 20. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 21. Benzimidazole synthesis [organic-chemistry.org]
- 22. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]
- 23. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 24. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for tert-Butyl 4-fluoro-3-nitrobenzoate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl 4-fluoro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a nitro group, a fluorine atom, and a tert-butyl ester, offers multiple avenues for further functionalization in drug discovery.[1] The synthesis of this compound primarily involves two key steps: the nitration of a 4-fluorobenzoic acid derivative and the subsequent esterification. The regioselectivity of the nitration and the efficiency of the esterification are critical for achieving a high overall yield and purity. This guide will address the common challenges encountered in these steps and provide practical solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of 4-Fluoro-3-nitrobenzoic Acid (Nitration Step)
Question: My nitration of 4-fluorobenzoic acid resulted in a significantly lower yield than the expected >90%. What are the likely causes and how can I improve it?
Answer:
Low yields in the nitration of 4-fluorobenzoic acid can be attributed to several factors, primarily related to reaction conditions and reagent quality.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Temperature Control | The nitration of aromatic compounds is a highly exothermic reaction.[2] Uncontrolled temperature increases can lead to the formation of undesired side products, such as dinitrated compounds or oxidative degradation products. | Maintain a strict temperature range, typically between 0-5°C, throughout the addition of the nitrating agent. Use an ice-salt bath for efficient cooling. |
| Improper Reagent Addition | A rapid addition of the nitrating mixture can cause localized overheating, leading to side reactions and reduced yield.[2] | Add the nitrating mixture (a pre-cooled mixture of concentrated nitric and sulfuric acids) dropwise to the solution of 4-fluorobenzoic acid in sulfuric acid with vigorous stirring.[3] |
| Presence of Water | Water can dilute the mixed acid, hindering the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2] | Use anhydrous reagents and ensure all glassware is thoroughly dried before use. |
| Incomplete Reaction | Insufficient reaction time may lead to unreacted starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after stirring for a designated period at room temperature post-addition.[4] |
| Product Loss During Work-up | The product is precipitated by quenching the reaction mixture in ice water. Inefficient filtration or excessive washing can lead to product loss. | Pour the reaction mixture slowly onto a large amount of crushed ice with continuous stirring. Ensure the product fully precipitates before filtration. Wash the collected solid with cold water to remove residual acid, but avoid excessive washing. |
Issue 2: Formation of Isomeric Impurities during Nitration
Question: I am observing the formation of other nitro-isomers along with my desired 4-fluoro-3-nitrobenzoic acid. How can I improve the regioselectivity?
Answer:
The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring. In 4-fluorobenzoic acid, the fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director.
Controlling Regioselectivity:
-
Understanding Directing Effects: The desired 3-nitro product is formed due to nitration at the position that is ortho to the fluorine atom and meta to the carboxylic acid group. This is the electronically favored product.
-
Temperature's Role: Lower reaction temperatures generally enhance selectivity by favoring the kinetically controlled product.[3]
-
Steric Hindrance: The formation of the 2-nitro isomer is sterically hindered by the adjacent carboxylic acid group.
If significant amounts of other isomers are observed, it is crucial to re-evaluate and strictly control the reaction temperature.
Issue 3: Low Yield of this compound (Esterification Step)
Question: My attempt to synthesize the tert-butyl ester from 4-fluoro-3-nitrobenzoic acid resulted in a poor yield. What are the potential reasons?
Answer:
The direct esterification of a carboxylic acid with tert-butanol is often inefficient under standard Fischer esterification conditions due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol to eliminate to isobutylene in the presence of strong acid at elevated temperatures.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Esterification Method | Direct acid-catalyzed esterification with tert-butanol is not ideal. | A more effective method is to first convert the carboxylic acid to its acid chloride, followed by reaction with tert-butanol in the presence of a non-nucleophilic base like pyridine. |
| Decomposition of Reagents or Product | The nitro group can be sensitive to certain reaction conditions. The tert-butyl ester can be labile to strong acids. | Use mild reaction conditions. For the acid chloride route, use thionyl chloride (SOCl₂) or oxalyl chloride at moderate temperatures. The subsequent reaction with tert-butanol should be performed at or below room temperature. |
| Presence of Water | Any moisture will react with the acid chloride intermediate, converting it back to the carboxylic acid, thus reducing the yield. | Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration reaction? A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[5][6] Second, it serves as a solvent for the reaction.
Q2: Can I use a different nitrating agent? A2: While the mixed acid (HNO₃/H₂SO₄) system is the most common and effective for this type of nitration, other nitrating agents exist.[7][8] However, for this specific substrate, the mixed acid protocol is well-established and provides good yields and selectivity when performed correctly.[4]
Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity of this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Q4: What are the main safety precautions to consider during this synthesis? A4: The nitration step involves the use of concentrated and corrosive acids. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Add reagents slowly and control the reaction temperature to prevent runaway reactions.
-
Quench the reaction mixture carefully by adding it to ice, not the other way around.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid
This protocol is adapted from a known procedure for the nitration of 4-fluorobenzoic acid.[4]
Materials:
-
4-fluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate
-
Crushed Ice
-
Distilled Water
-
Toluene
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (180 ml).
-
Slowly add 4-fluorobenzoic acid (50.0 g, 0.36 mol) to the cold sulfuric acid while stirring, ensuring the temperature is maintained below 10°C.
-
Once the 4-fluorobenzoic acid is completely dissolved, begin the portion-wise addition of potassium nitrate (39.7 g, 0.39 mol). Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Slowly pour the reaction mixture onto crushed ice (800 g) with vigorous stirring.
-
Allow the resulting mixture to stand at room temperature for at least 4 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.
-
Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.
Protocol 2: Synthesis of this compound
This is a suggested protocol based on the conversion of the carboxylic acid to an acid chloride followed by esterification.
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous tert-butanol
-
Anhydrous Pyridine
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere, suspend 4-fluoro-3-nitrobenzoic acid (10 g, 54 mmol) in anhydrous DCM (100 ml).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Slowly add thionyl chloride (6.0 ml, 81 mmol) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
-
Esterification:
-
Dissolve the crude 4-fluoro-3-nitrobenzoyl chloride in anhydrous DCM (100 ml) and cool the solution in an ice bath.
-
In a separate flask, prepare a solution of anhydrous tert-butanol (6.0 g, 81 mmol) and anhydrous pyridine (6.5 ml, 81 mmol) in anhydrous DCM (50 ml).
-
Add the tert-butanol/pyridine solution dropwise to the cold acid chloride solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
-
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rushim.ru [rushim.ru]
- 8. Nitration - Wikipedia [en.wikipedia.org]
Purification of tert-Butyl 4-fluoro-3-nitrobenzoate from reaction mixture
<Technical Support Center: Purification of tert-Butyl 4-fluoro-3-nitrobenzoate >
Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, we will address common challenges encountered during its purification, providing in-depth, experience-driven solutions and detailed protocols to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude reaction mixture after synthesizing this compound?
A1: The synthesis of this compound typically involves the nitration of tert-butyl 4-fluorobenzoate. The primary impurities you are likely to encounter include:
-
Unreacted Starting Material: tert-Butyl 4-fluorobenzoate.[1]
-
Isomeric Byproducts: The formation of other constitutional isomers, such as tert-butyl 2-fluoro-5-nitrobenzoate and tert-butyl 2-fluoro-3-nitrobenzoate, can occur depending on the precise reaction conditions.
-
Di-nitrated Products: Over-nitration can lead to the formation of di-nitro species.
-
Hydrolyzed Product: Residual acid from the nitrating mixture can cause hydrolysis of the tert-butyl ester, yielding 4-fluoro-3-nitrobenzoic acid.[2][3] This is particularly relevant during aqueous workup.
-
Residual Acids: Strong acids like sulfuric and nitric acid used in the nitration reaction will be present.[4]
Understanding the potential impurity profile is the first critical step in designing an effective purification strategy.
Q2: My crude product is an oily residue/dark-colored solid. What does this indicate and how should I proceed?
A2: A dark oil or discolored solid often suggests the presence of residual acids and polymeric or degradation byproducts from the strong nitrating conditions.
Initial Troubleshooting Steps:
-
Neutralization and Extraction: The first step is a robust aqueous workup. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water, a mild base like saturated sodium bicarbonate solution (to neutralize residual acids), and finally with brine.[5][6] The bicarbonate wash is crucial; add it slowly and watch for gas evolution (CO2), which indicates acid neutralization.
-
Decolorization: If the color persists in the organic layer, you can treat it with activated charcoal. Add a small amount of activated charcoal to the solution, stir for 15-30 minutes, and then filter it through a pad of celite to remove the charcoal. Be aware that this can sometimes lead to a loss of the desired product.
Q3: I'm struggling to get my this compound to crystallize. What solvents are recommended for recrystallization?
A3: Recrystallization is an effective method for purifying this compound if the impurity levels are not excessively high. The key is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.
Recommended Solvent Systems: A common and effective solvent system for recrystallization is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent such as ethyl acetate or isopropyl alcohol .
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature.
-
Slowly add the non-polar solvent (e.g., hexanes) until you observe persistent turbidity.
-
Add a drop or two of the polar solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for separating the desired product from closely related isomers and other impurities.[7][8][9]
Issue 1: Poor separation between my product and an unknown impurity on the TLC plate.
Root Cause Analysis: This is typically due to an inappropriate mobile phase composition. The goal is to find a solvent system that provides a good separation factor between your product and the impurities. For this compound, a good target Rf value is around 0.3-0.4.[7]
Solution:
-
Systematic Solvent Screening: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for nitroaromatic compounds is a mixture of hexanes (or heptane) and ethyl acetate.[10]
-
Example Screening Process:
-
Test a 95:5 mixture of Hexanes:Ethyl Acetate.
-
If the Rf is too low, move to a more polar mixture like 90:10 or 80:20.
-
For more polar impurities, consider adding a small percentage of dichloromethane. Phenyl-hexyl columns can also be advantageous for separating aromatic compounds due to π-π interactions.[11]
-
| Mobile Phase Composition (Hexanes:Ethyl Acetate) | Observed Rf of Product (Approximate) | Recommendation |
| 95:5 | < 0.1 | Increase polarity |
| 90:10 | 0.25 | Good starting point for column |
| 80:20 | 0.5 | May elute too quickly, consider for faster runs |
Issue 2: My product is hydrolyzing on the silica gel column.
Root Cause Analysis: Silica gel is slightly acidic and can catalyze the hydrolysis of the acid-labile tert-butyl ester, especially if the elution process is slow or if protic solvents are used in high concentrations.[2][12]
Solutions:
-
Use Neutralized Silica Gel: You can prepare a slurry of silica gel in your mobile phase and add a small amount of a non-nucleophilic base like triethylamine (~0.1-1% by volume). Swirl the slurry and then pack the column. This will neutralize the acidic sites on the silica.
-
Swift Elution: Once you have an optimized solvent system, run the column efficiently without unnecessary delays.
-
Alternative Stationary Phase: In some cases, using a less acidic stationary phase like neutral alumina might be beneficial, although this will require re-optimization of the mobile phase.
Purification Workflow Diagram
The following diagram outlines a systematic approach to the purification of this compound.
Caption: A decision-making workflow for purifying this compound.
Detailed Protocol: Column Chromatography Purification
This protocol assumes the presence of isomeric byproducts and unreacted starting material, necessitating chromatographic separation.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
-
Prepare a slurry of silica gel (100-200 mesh) in the least polar mobile phase determined by your TLC analysis (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.
-
In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product).
-
Add the solution of your crude product to the silica gel and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder. This is known as dry loading and generally results in better separation.[7]
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin eluting with the initial, least polar solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your product. For example, you might start with 95:5 Hexanes:Ethyl Acetate and slowly increase to 90:10.
-
Collect fractions in separate test tubes or flasks.
4. Analysis of Fractions:
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
References
- 1. Tert-butyl 4-fluorobenzoate | C11H13FO2 | CID 2736444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. ukessays.com [ukessays.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. agilent.com [agilent.com]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: Navigating tert-Butyl Ester Deprotection Challenges
Welcome to our dedicated technical support guide for troubleshooting side reactions during tert-butyl (t-Bu) ester deprotection. This resource is designed for researchers, scientists, and professionals in drug development who utilize t-butyl esters as a key protecting group strategy. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of common experimental issues and offer robust solutions to ensure the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: My tert-butyl ester deprotection is incomplete. What are the likely causes and how can I resolve this?
Incomplete deprotection is a common hurdle that can often be overcome by systematically evaluating and optimizing your reaction conditions. The acid-catalyzed cleavage of a tert-butyl ester is a delicate equilibrium, and several factors can prevent it from going to completion.[1]
-
Insufficient Acid Strength or Concentration: The deprotection mechanism relies on protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation.[2][3] If the acid is too weak or its concentration is too low, the initial protonation step is inefficient, leading to a sluggish or stalled reaction.[1]
-
Inadequate Reaction Time or Temperature: These reactions are typically conducted at room temperature (20-25°C). Lower temperatures will significantly slow down the reaction rate.[1][4]
-
Solution: It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] Extend the reaction time until the starting material is no longer detectable. Most deprotections are complete within a few hours.[1][4] For particularly stubborn esters, gentle warming (e.g., to 40°C) can be beneficial, but be mindful that this may also accelerate side reactions.[4]
-
-
Excess Water: While a small amount of water can act as a scavenger for the liberated tert-butyl cation, an excess can dilute the acid and diminish its efficacy.[1][5]
-
Solution: Employ anhydrous solvents for the preparation of your cleavage cocktail to minimize water content.[1]
-
Troubleshooting Common Side Reactions
Q2: I'm observing a significant byproduct with a mass increase of +56 Da. What is this, and how can I prevent it?
A mass increase of +56 Da is a tell-tale sign of tert-butylation , the most prevalent side reaction during the cleavage of tert-butyl-based protecting groups.[6]
The Underlying Mechanism: The deprotection process generates a highly reactive tert-butyl cation.[2][7] This electrophile will readily react with any nucleophiles present in your reaction mixture. If your substrate contains electron-rich functionalities, they can be alkylated by this cation.
Susceptible Residues: In the context of peptide and medicinal chemistry, several amino acid side chains are particularly vulnerable to tert-butylation:[6]
-
Tryptophan (Trp): The indole ring is highly nucleophilic and a prime target for alkylation.[6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6][8]
-
Cysteine (Cys): The free thiol group is readily alkylated.[6][9]
-
Tyrosine (Tyr): The activated phenolic ring can also undergo alkylation.[6]
The Solution: The Critical Role of Scavengers
The most effective strategy to mitigate tert-butylation is the addition of "scavengers" to the reaction mixture.[6] These are compounds that are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.[6]
Table 1: Recommended Scavengers for Specific Residues
| Sensitive Residue | Common Side Reaction | Recommended Scavenger(s) | Rationale |
| Tryptophan (Trp) | Indole alkylation | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole | TIS and TES are excellent hydride donors that reduce the tert-butyl cation. Anisole acts as a competitive aromatic nucleophile.[6] |
| Methionine (Met) | S-alkylation to sulfonium salt | Thioanisole | The thioether in thioanisole effectively competes for the tert-butyl cation.[6][8] |
| Cysteine (Cys) | S-alkylation | Ethanedithiol (EDT), 1,4-Butanedithiol (1,4-BDMT) | The thiol groups in these scavengers are highly nucleophilic and readily trap the carbocation.[6][9] |
A commonly employed and effective general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[9]
Q3: My substrate is degrading under the harsh acidic conditions of TFA. What are my options?
While TFA is the workhorse for tert-butyl ester deprotection, its strong acidity can be detrimental to sensitive substrates.[10] Fortunately, several milder alternatives exist.
-
Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile protecting groups like N-Boc and N-trityl under specific conditions.[11][12][13] Another option is the CeCl₃·7H₂O-NaI system in acetonitrile, which can also provide selective deprotection.[14]
-
Aqueous Phosphoric Acid: This environmentally benign reagent can effectively deprotect tert-butyl esters and ethers under mild conditions.[15][16]
-
Silica Gel: For certain substrates, refluxing with a slurry of silica gel in a non-polar solvent like toluene can effect deprotection.[1]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection with Scavengers
This protocol is a general guideline for the deprotection of a tert-butyl ester in a substrate containing nucleophilic residues.
-
Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM).
-
Prepare the cleavage cocktail. A common and effective cocktail is TFA/Triisopropylsilane (TIS)/DCM. For a final concentration of 50% TFA, mix equal volumes of TFA and the DCM solution of your substrate. Add TIS to a final concentration of 2.5-5% (v/v).[4]
-
Stir the reaction mixture at room temperature (20-25°C) for 1-4 hours.[4]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4]
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
The crude product can then be purified by an appropriate method (e.g., crystallization, chromatography).
Protocol 2: Mild Deprotection using Zinc Bromide
This protocol is adapted for substrates that are sensitive to strong acids.
-
To a solution of the tert-butyl ester in anhydrous dichloromethane (DCM), add an excess of zinc bromide (ZnBr₂).
-
Stir the suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times may be longer than with TFA.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a mild aqueous acid (e.g., 1% acetic acid), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. tert-Butyl Ethers [organic-chemistry.org]
Technical Support Center: Byproduct Formation in Nucleophilic Aromatic Substitution of tert-Butyl 4-fluoro-3-nitrobenzoate
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving tert-Butyl 4-fluoro-3-nitrobenzoate. This guide is specifically designed for researchers, scientists, and professionals in drug development who may encounter challenges with byproduct formation during their experiments. Here, we delve into the mechanistic underpinnings of common side reactions and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Introduction to the SNAr Reaction of this compound
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly for the construction of carbon-nitrogen and carbon-oxygen bonds in pharmaceutical and agrochemical industries.[1][2] The reaction of this compound is a classic example, where the aromatic ring is "activated" towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group.[3][4] The fluorine atom serves as an excellent leaving group in this context.[4]
The general transformation is illustrated below:
Caption: Generalized SNAr reaction of this compound.
While this reaction is robust, the formation of undesired byproducts can often complicate purification and reduce the yield of the target molecule. This guide will address the most common issues and provide solutions grounded in mechanistic principles.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may be encountering in the lab.
Issue 1: Presence of a Carboxylic Acid Byproduct
Question: I am observing a significant amount of 3-nitro-4-(substituted)benzoic acid in my reaction mixture, alongside my desired tert-butyl ester product. What is causing this, and how can I prevent it?
Answer:
The presence of the corresponding carboxylic acid is a clear indication of tert-butyl ester cleavage . The tert-butyl ester group is known to be labile under acidic conditions.[5]
Causality:
-
Acidic Byproducts: The SNAr reaction between an amine nucleophile and an aryl fluoride generates one equivalent of hydrofluoric acid (HF).[6] While often a weak acid, in the presence of a suitable base, it forms a conjugate acid that can be sufficiently acidic to catalyze the cleavage of the tert-butyl ester.
-
Reaction Conditions: Certain additives or impurities in your starting materials or solvents could be acidic. Additionally, prolonged reaction times or elevated temperatures can promote this side reaction.[7]
Solutions & Protocols:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base to neutralize the HF generated in situ. Bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA, Hünig's base) are common choices.[8] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[8]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.
-
Milder Reaction Conditions: If possible, conduct the reaction at a lower temperature. Many SNAr reactions proceed efficiently at room temperature, albeit over a longer period.
Experimental Protocol for Minimizing Ester Cleavage:
Issue 2: Formation of a Phenolic Byproduct
Question: My analysis shows the presence of tert-butyl 4-hydroxy-3-nitrobenzoate. What is the source of this impurity?
Answer:
The formation of a phenolic byproduct suggests that hydroxide ions are acting as a nucleophile.
Causality:
-
Water in the Reaction: The most likely source of hydroxide is water present in the reaction mixture, which can be deprotonated by the base. Solvents that are not rigorously dried or hygroscopic starting materials can introduce sufficient water to cause this side reaction.
-
Strongly Basic Conditions: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can directly introduce hydroxide ions.[8] While effective for the SNAr reaction, they will compete with your intended nucleophile.
Solutions & Protocols:
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry your starting materials if necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Appropriate Base Selection: Avoid using strong hydroxide bases. Opt for organic amine bases or carbonate bases as mentioned previously.
Data Summary: Common Byproducts and Their Origin
| Byproduct Name | Structure | Common Cause |
| 3-Nitro-4-(substituted)benzoic acid | R-C₆H₃(NO₂)(COOH) | Acid-catalyzed cleavage of the tert-butyl ester. |
| tert-Butyl 4-hydroxy-3-nitrobenzoate | HO-C₆H₃(NO₂)(COOtBu) | Nucleophilic attack by hydroxide ions from residual water. |
| Di-substituted Product | (Nu)₂-C₆H₂(NO₂)(COOtBu) | Reaction with a di-functional nucleophile or further reaction of the initial product. |
Issue 3: Incomplete Reaction or Low Yield
Question: My reaction is sluggish, and I'm getting a low yield of the desired product even after an extended reaction time. What factors could be contributing to this?
Answer:
Incomplete reaction or low yield in an SNAr reaction can stem from several factors related to the reactivity of the reactants and the reaction conditions.
Causality:
-
Poor Nucleophilicity: The nucleophile you are using may not be sufficiently reactive to attack the electron-deficient aromatic ring.[6]
-
Insufficient Activation: While the nitro group is a strong activating group, in some cases, additional activation might be needed, or the reaction may require more forcing conditions.[3]
-
Solvent Effects: The choice of solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[1][8]
Solutions & Protocols:
-
Enhance Nucleophilicity: If you are using a neutral amine, the addition of a base is crucial to deprotonate it and increase its nucleophilicity. For weakly nucleophilic amines, consider using a stronger base or a different synthetic route.
-
Optimize Reaction Temperature: Gently heating the reaction mixture can often increase the reaction rate. A temperature range of 50-80 °C is a good starting point for optimization.
-
Solvent Selection: Ensure you are using an appropriate polar aprotic solvent. If solubility is an issue, consider a co-solvent system.
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Can I use a protic solvent like ethanol for this reaction?
While some SNAr reactions can be performed in protic solvents, polar aprotic solvents are generally superior.[1] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
Q2: How does the position of the nitro group affect the reaction?
The activating group (in this case, the nitro group) must be positioned ortho or para to the leaving group (fluorine) to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4] If the nitro group were in the meta position, this resonance stabilization would not be possible, and the reaction would be significantly slower or may not occur at all.
Q3: Is there a risk of the nitro group being displaced?
While less common than halide displacement, under certain conditions and with specific nucleophiles, the nitro group itself can act as a leaving group in SNAr reactions.[9] However, with fluorine as the leaving group, its displacement is kinetically and thermodynamically favored.
References
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. vapourtec.com [vapourtec.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 9. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Storage Stability of tert-Butyl 4-fluoro-3-nitrobenzoate
Welcome to the Technical Support Center for tert-Butyl 4-fluoro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles to ensure the integrity of your experiments.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stability during storage is crucial for ensuring the reliability and reproducibility of experimental results. This guide will delve into the potential degradation pathways of this molecule and provide actionable strategies to mitigate them.
Troubleshooting Guide: Common Stability Issues
Issue 1: Appearance of Impurities in Stored Samples
Question: I have been storing this compound for several months, and I am now observing new peaks in my HPLC analysis. What could be the cause?
Answer: The appearance of new peaks in your HPLC chromatogram suggests that your sample of this compound has started to degrade. The primary degradation pathways for this molecule are likely hydrolysis of the tert-butyl ester and, to a lesser extent, potential reduction of the nitro group or nucleophilic substitution of the fluorine atom.
Causality:
-
Hydrolysis: The tert-butyl ester group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, to form 4-fluoro-3-nitrobenzoic acid and tert-butanol.[1] While tert-butyl esters are generally more stable to basic conditions than other esters, they are labile to acid.[1]
-
Nitro Group Reduction: Nitroaromatic compounds can be susceptible to reduction, although this is less likely under typical storage conditions unless a reducing agent is present.
-
Fluorine Substitution: The fluorine atom on the aromatic ring is generally stable but could be subject to nucleophilic aromatic substitution under certain conditions, though this is less common during storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Refer to the recommended storage conditions in the table below.
-
Analyze Degradation Products: Use analytical techniques such as HPLC-MS or NMR to identify the structure of the new impurities. This will help confirm the degradation pathway.
-
Implement Inert Atmosphere: If hydrolysis is confirmed, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
Issue 2: Inconsistent Reaction Yields with Older Batches
Question: I am using an older batch of this compound in my synthesis, and I am getting lower yields compared to when I used a fresh batch. Why is this happening?
Answer: A decrease in reaction yield is a strong indicator that the purity of your starting material has diminished due to degradation. The presence of degradation products, such as 4-fluoro-3-nitrobenzoic acid, can interfere with your reaction or simply mean there is less of the active starting material available.
Causality: The primary cause is likely the degradation of the this compound over time, leading to a lower effective concentration of the desired reactant.
Troubleshooting Steps:
-
Purity Assessment: Before use, always assess the purity of older batches of the compound using a validated analytical method, such as HPLC-UV.
-
Recrystallization: If minor degradation has occurred, you may be able to repurify the compound by recrystallization. However, this is not always practical or effective.
-
Use Fresh Batches: For critical experiments, it is always advisable to use a fresh, unopened batch of the reagent to ensure the highest purity and consistency.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions are crucial for maximizing the shelf-life of the compound. Based on the chemical properties of the molecule and general best practices for storing sensitive organic compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation. |
| Light | Amber glass vial, stored in the dark | Protects the compound from potential photodegradation, as nitroaromatic compounds can be light-sensitive.[2] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and exposure to environmental factors. |
| Humidity | Low humidity environment (desiccator) | Minimizes the risk of hydrolysis of the tert-butyl ester. |
Q2: What are the primary degradation pathways I should be aware of?
A2: The two most probable degradation pathways for this compound are hydrolysis and photodecomposition.
-
Hydrolysis: The tert-butyl ester can be cleaved, especially under acidic conditions, to yield 4-fluoro-3-nitrobenzoic acid and isobutylene (which will likely hydrate to tert-butanol).[1]
-
Photodecomposition: Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to UV light.[2] The exact products can vary, but this pathway can lead to a significant loss of purity.
The following diagram illustrates the likely hydrolysis pathway:
Caption: Hydrolysis of this compound.
Q3: How can I monitor the stability of my stored this compound?
A3: A stability-indicating analytical method is essential for monitoring the purity of your compound over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.
Experimental Protocol: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase.
-
Analysis: Inject the sample and monitor for the appearance of new peaks and a decrease in the area of the main peak.
The following workflow diagram illustrates the stability testing process:
Caption: Workflow for monitoring the stability of the compound.
Q4: Should I be concerned about the thermal stability of this compound?
A4: While tert-butyl esters can undergo thermal decomposition, this typically requires elevated temperatures.[3] Under the recommended storage conditions (2-8°C), thermal degradation is unlikely to be a significant issue. However, you should avoid exposing the compound to high temperatures during handling and in your experimental setup unless the reaction conditions require it.
Q5: Are there any specific incompatibilities I should be aware of during storage?
A5: Yes, you should avoid storing this compound with strong acids, bases, and reducing agents.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester.
-
Reducing Agents: May reduce the nitro group, leading to the formation of undesired byproducts.
References
Validation & Comparative
The Gatekeeper of Aromatic Systems: A Comparative Guide to the Tert-Butyl Ester Protecting Group
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. For researchers navigating the synthesis of complex aromatic molecules, the temporary masking of carboxylic acid functionalities presents a common challenge. Among the arsenal of available protecting groups, the tert-butyl ester stands out for its unique combination of steric hindrance, electronic properties, and specific cleavage conditions. This guide provides an in-depth technical comparison of the tert-butyl ester with other common carboxylic acid protecting groups in the context of aromatic systems, supported by experimental data and detailed protocols to empower researchers in making informed strategic decisions.
The Tert-Butyl Ester: A Bulwark of Stability and a Paragon of Selective Lability
The tert-butyl ester owes its utility to a delicate balance of robust stability and facile, yet selective, cleavage. Its bulky tert-butyl group provides substantial steric shielding, rendering the carbonyl carbon less susceptible to nucleophilic attack and protecting the ester from a wide range of reaction conditions, including those involving organometallics and basic reagents.[1] This stability is a significant advantage in complex synthetic sequences where other functional groups must be manipulated without affecting the protected carboxylic acid.
The true elegance of the tert-butyl ester lies in its deprotection mechanism. Cleavage is typically achieved under acidic conditions, proceeding through the formation of a stable tertiary carbocation, the tert-butyl cation, which subsequently eliminates as gaseous isobutylene.[1] This irreversible decomposition drives the reaction to completion and offers the practical benefit of volatile byproducts that are easily removed from the reaction mixture, simplifying purification.[1]
Key Advantages of Tert-Butyl Ester Protection in Aromatic Systems:
-
Robust Stability: Tert-butyl esters are stable to a broad spectrum of nucleophiles, organometallic reagents, and basic conditions.[1]
-
Orthogonality: They are compatible with a variety of other protecting groups that are labile under different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of solid-phase peptide synthesis.[2]
-
Facile and Selective Cleavage: Removal is readily accomplished under specific acidic conditions, often with high selectivity in the presence of other acid-sensitive groups if conditions are carefully controlled.[3]
-
Volatile Byproducts: The formation of gaseous isobutylene upon deprotection simplifies the workup and purification process.[1]
A Comparative Analysis: Tert-Butyl Esters vs. The Alternatives
While the tert-butyl ester offers significant advantages, the optimal choice of a protecting group is always context-dependent. A thorough comparison with other commonly employed protecting groups for aromatic carboxylic acids, such as benzyl and silyl esters, is essential for strategic synthetic planning.
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages in Aromatic Systems | Key Disadvantages in Aromatic Systems |
| Tert-Butyl Ester | Isobutylene, cat. H₂SO₄; or di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane | Stable to base, nucleophiles, and hydrogenolysis | High stability to a wide range of reagents; volatile byproducts upon deprotection. | Labile to strong acids. |
| Benzyl Ester | Benzyl alcohol, acid catalyst; or benzyl bromide, base | Catalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH) | Stable to acid and base | Cleavage under neutral conditions (hydrogenolysis); orthogonal to acid- and base-labile groups. | Susceptible to reduction; catalyst poisoning can be an issue. |
| Silyl Ester (e.g., TBDMS) | Silyl chloride (e.g., TBDMSCl), imidazole, DMF | Fluoride ion (e.g., TBAF); mild acid or base | Labile to acid, base, and fluoride | Very mild cleavage conditions. | Generally low stability, often not suitable for multi-step synthesis. |
This table provides a general overview. Specific reaction conditions and outcomes can be substrate-dependent.
The Tert-Butyl Ester's Influence on Aromatic Reactivity: An Electronic and Steric Perspective
When attached to an aromatic ring, the tert-butyl ester group exerts both electronic and steric effects that can influence the outcome of subsequent reactions, particularly electrophilic aromatic substitution (EAS).
Electronic Effects: A Deactivating, Meta-Directing Influence
The ester functionality is an electron-withdrawing group due to the polarization of the carbonyl bond and the inductive effect of the electronegative oxygen atoms. This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene.[4]
The directing effect of the tert-butyl ester group is primarily meta. This can be understood by examining the resonance structures of the intermediates formed during electrophilic attack at the ortho, meta, and para positions. Attack at the ortho and para positions results in a resonance structure where the positive charge is adjacent to the electron-withdrawing ester group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway the most energetically favorable. For instance, the nitration of methyl benzoate yields predominantly the meta-nitro product.[4][5][6]
Steric Effects: The Bulky Gatekeeper
The large tert-butyl group can exert significant steric hindrance, particularly at the ortho positions. This steric bulk can further disfavor attack at the positions adjacent to the ester group, reinforcing the meta-directing effect. In cases where an ortho-para directing group is also present on the ring, the steric hindrance from the tert-butyl ester can lead to a higher proportion of the para product over the ortho product.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection of an aromatic carboxylic acid as a tert-butyl ester and its subsequent deprotection.
Protection of Benzoic Acid as Tert-Butyl Benzoate
Materials:
-
Benzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂)O
-
4-(Dimethylamino)pyridine (DMAP)
-
tert-Butanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzoic acid (1.0 eq) in a mixture of tert-butanol and dichloromethane, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂)O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl benzoate.
Diagram of Protection Workflow:
Caption: Workflow for the protection of benzoic acid.
Deprotection of Tert-Butyl Benzoate
Materials:
-
Tert-butyl benzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the tert-butyl benzoate (1.0 eq) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution (creating a 1:1 TFA/CH₂Cl₂ mixture).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting benzoic acid can be purified by crystallization if necessary.
Diagram of Deprotection Workflow:
Caption: Workflow for the deprotection of tert-butyl benzoate.
Conclusion
The tert-butyl ester protecting group is a powerful and versatile tool in the synthesis of complex aromatic compounds. Its robust stability under a wide range of conditions, coupled with its selective and clean cleavage under acidic conditions, makes it an invaluable asset for researchers in organic synthesis and drug development. While alternatives such as benzyl and silyl esters have their own merits and specific applications, the unique combination of features offered by the tert-butyl ester often makes it the superior choice for navigating the challenges of multi-step syntheses involving aromatic systems. A thorough understanding of its properties, along with a careful consideration of the overall synthetic strategy, will enable chemists to harness the full potential of this exceptional protecting group.
References
A Comparative Guide to Electrophilic Partners for Biaryl Synthesis: Alternatives to tert-Butyl 4-fluoro-3-nitrobenzoate
Executive Summary
The synthesis of biaryl structures, particularly those containing benzoic acid moieties, is a cornerstone of modern pharmaceutical and materials science research. While tert-butyl 4-fluoro-3-nitrobenzoate serves as a common and effective building block in palladium-catalyzed cross-coupling reactions, its use is predicated on specific activation of a notoriously inert carbon-fluorine bond. This guide provides an in-depth comparison of viable alternative reagents, empowering researchers to make informed decisions based on reactivity, substrate scope, cost, and strategic advantages. We will explore variations in the leaving group, the activating group, and the ester protecting group, and delve into modern, paradigm-shifting strategies such as denitrative coupling. This document is intended to serve as a practical and theoretical resource for chemists engaged in the synthesis of complex molecular architectures.
The Strategic Importance of Substituted Biaryl Benzoic Acids
Biaryl scaffolds are privileged structures found in numerous FDA-approved drugs, agrochemicals, and organic electronic materials. The controlled synthesis of these compounds via cross-coupling reactions has revolutionized drug discovery. Specifically, building blocks like this compound allow for the introduction of a protected carboxylic acid, a versatile handle for further functionalization or for mimicking biological interactions.
The utility of this reagent hinges on the clever electronic tuning of an aryl fluoride. Aryl fluorides are typically the least reactive partners in cross-coupling reactions due to the high bond dissociation energy of the C-F bond.[1] However, the presence of a strongly electron-withdrawing nitro group (NO₂) ortho to the fluorine atom makes the ipso-carbon sufficiently electron-deficient to undergo oxidative addition to a low-valent metal center, such as Palladium(0) or Nickel(0).[2][3] The tert-butyl ester provides steric protection for the carboxylate, preventing unwanted side reactions and allowing for facile deprotection under acidic conditions post-coupling.
Mechanistic Underpinnings: Activating the Aryl-X Bond
The success of any palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is critically dependent on the initial oxidative addition step. In this rate-determining step, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile.
Figure 1: General Catalytic Cycle for Suzuki-Miyaura Coupling.
The reactivity of the Ar-X bond follows the general trend: I > Br > OTf >> Cl > F.[1][4] To overcome the high activation barrier for C-F bonds, strong electron-withdrawing groups (EWGs) are positioned ortho or para to the fluorine. These groups decrease the electron density at the ipso-carbon, making it more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.
Figure 2: Mechanism of C-F Bond Activation by an EWG.
A Comparative Analysis of Alternative Reagents
The choice of an alternative to this compound can be guided by several factors, including the desired reaction rate, cost, and the chemical compatibility of other functional groups in the molecule.
Altering the Leaving Group: A Study in Reactivity
The most straightforward modification is to replace the fluorine with a more reactive leaving group. This dramatically alters the required reaction conditions, often allowing for lower catalyst loadings, milder temperatures, and shorter reaction times.
-
tert-Butyl 4-bromo-3-nitrobenzoate & tert-Butyl 4-chloro-3-nitrobenzoate: These reagents are significantly more reactive than their fluoro counterpart. The C-Br and C-Cl bonds are more readily cleaved by palladium catalysts. This increased reactivity is a major advantage, often leading to higher yields and a broader substrate scope, especially with less reactive boronic acids. While aryl chlorides are less reactive than bromides, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos) have made their use routine.[5]
Table 1: Comparative Performance of Leaving Groups in a Model Suzuki Coupling
| Reagent | Typical Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantage | Key Disadvantage |
|---|---|---|---|---|---|---|
| This compound | Pd₂(dba)₃ / SPhos | 100-120 | 12-24 | 70-85 | Lower cost of starting materials | Harsh conditions, limited scope |
| tert-Butyl 4-chloro-3-nitrobenzoate | Pd(OAc)₂ / XPhos | 80-100 | 4-12 | 80-95 | Good balance of reactivity and cost | Requires more advanced ligands |
| tert-Butyl 4-bromo-3-nitrobenzoate | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | 60-90 | 1-6 | 85-99 | High reactivity, mild conditions | Higher cost, potential for side reactions |
| tert-Butyl 4-iodo-3-nitrobenzoate | Pd(PPh₃)₄ | RT-80 | 0.5-2 | >90 | Highest reactivity, often catalyst-of-choice | Highest cost, least stable |
Modifying the Activating Group and Protecting Group
-
Alternative EWGs (e.g., -CN, -CF₃): Replacing the nitro group with other EWGs like cyano or trifluoromethyl can also enable C-F bond activation. The choice may be dictated by the desired final product or by the electronic properties required for a specific application.
-
Alternative Esters (e.g., Methyl, Ethyl): Using a methyl or ethyl ester instead of a tert-butyl ester is a common variant. These are often cheaper but require harsher conditions for hydrolysis (saponification with strong base), which may not be compatible with other functional groups. The tert-butyl group's clean removal under mild acidic conditions (e.g., TFA) remains a significant advantage.
Paradigm Shift: Denitrative Cross-Coupling
A transformative development in cross-coupling chemistry is the use of the nitro group itself as a leaving group.[6] This "denitrative coupling" allows for the direct functionalization of C-NO₂ bonds.[7][8]
-
Applicable Reagents: In this context, a molecule like tert-butyl 4-bromonitrobenzoate becomes a bifunctional substrate. Depending on the catalyst system and conditions, coupling could be directed to either the C-Br or the C-NO₂ bond, opening up powerful strategies for sequential functionalization.[9]
-
Advantages: This strategy expands the pool of commercially available starting materials, as nitroarenes are often readily prepared via electrophilic aromatic nitration.[6] It provides an entirely new retrosynthetic disconnection for complex biaryls.
Practical Application: Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling using this compound
This protocol reflects the more forcing conditions often required for activating the C-F bond.
Figure 3: Workflow for Suzuki Coupling of an Aryl Fluoride.
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
The vial is sealed, evacuated, and backfilled with nitrogen three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a suitable ligand (e.g., SPhos, 0.04 mmol).
-
Add anhydrous dioxane (4 mL) and water (0.4 mL) via syringe.
-
The mixture is stirred vigorously and heated to 110 °C for 16 hours.
-
Upon completion (monitored by LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using tert-Butyl 4-bromo-3-nitrobenzoate
This protocol illustrates the milder conditions permissible due to the higher reactivity of the C-Br bond.
Procedure:
-
To a reaction vial, add tert-butyl 4-bromo-3-nitrobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Add a solvent mixture of toluene (4 mL) and water (1 mL).
-
The mixture is degassed by bubbling nitrogen through the solution for 15 minutes.
-
The reaction is heated to 85 °C and stirred for 4 hours.
-
Workup and purification are performed as described in Protocol 4.1.
Summary and Recommendations
The selection of an electrophilic partner for biaryl synthesis is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. While this compound is a valuable reagent, a comprehensive understanding of its alternatives provides the modern chemist with a more versatile toolkit.
Decision Guide:
-
For Cost-Effectiveness and Large-Scale Synthesis: If the required coupling partner is highly reactive, the cheaper This compound may be optimal, despite requiring harsher conditions.
-
For General-Purpose, High-Yield Synthesis: tert-Butyl 4-bromo-3-nitrobenzoate offers an excellent balance of high reactivity and reasonable cost, enabling milder conditions and broader substrate scope. It is often the recommended starting point for new synthetic routes.
-
For Challenging Couplings or Maximum Reactivity: When working with sterically hindered or electronically deactivated boronic acids, the highly reactive tert-butyl 4-iodo-3-nitrobenzoate is the reagent of choice, often succeeding where others fail.
-
For Novel Synthetic Strategies: Exploring denitrative coupling with reagents like tert-butyl 3-nitrobenzoate offers a modern and powerful alternative that can simplify synthetic routes by leveraging widely available nitroarenes.
By carefully considering the trade-offs between reactivity, stability, and cost, researchers can select the ideal building block to accelerate their discovery and development programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of tert-Butyl 4-fluoro-3-nitrobenzoate and its Derivatives
This guide provides a comprehensive comparison of spectroscopic techniques for the analysis and characterization of tert-Butyl 4-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to elucidate its structure and compare its spectral features with a close structural isomer, tert-Butyl 2-fluoro-4-nitrobenzoate, and a related methyl ester analog. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for these and similar compounds.
Introduction: The Importance of Structural Elucidation
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the foundational data for verifying molecular structure, assessing purity, and ensuring batch-to-batch consistency. This compound (Compound 1) and its derivatives are valuable building blocks, with the fluorine and nitro substituents providing key handles for further chemical modification.[1] However, the relative positions of these substituents can be challenging to confirm without a multi-technique spectroscopic approach.
This guide will demonstrate how a combination of ¹H, ¹³C, and ¹⁹F NMR, alongside IR and MS, provides a self-validating system for the characterization of Compound 1. We will compare its spectral data with that of its isomer, tert-Butyl 2-fluoro-4-nitrobenzoate (Compound 2), and the related compound, Methyl 4-fluoro-3-nitrobenzoate (Compound 3), to highlight the diagnostic power of each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For fluorinated compounds, ¹⁹F NMR is an especially powerful and sensitive tool.
Causality Behind Experimental Choices
The choice of NMR experiments is dictated by the need to unambiguously determine the substitution pattern on the benzene ring.
-
¹H NMR provides information on the number and connectivity of protons. The coupling patterns (splitting) between adjacent protons are critical for determining their relative positions.
-
¹³C NMR reveals the number of unique carbon environments. The chemical shifts are sensitive to the electronic effects of substituents like -F and -NO₂.
-
¹⁹F NMR is highly specific to the fluorine atom and its chemical shift is very sensitive to the electronic environment, making it an excellent probe for distinguishing isomers.
-
2D NMR (COSY, HSQC, HMBC) can be employed to definitively assign proton and carbon signals and establish long-range correlations, though for these relatively simple structures, 1D NMR is often sufficient.
Comparative NMR Data Analysis
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for our target compound and its comparators. These values are based on established substituent effects and data from similar structures.[2][3][4]
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1: this compound | CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)--INVALID-LINK--[O-][5] | ~1.6 (s, 9H, t-Bu), ~7.4 (t, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~8.5 (dd, 1H, Ar-H) | ~28 (t-Bu CH₃), ~83 (t-Bu C), ~118 (d, J_CF), ~125 (d, J_CF), ~130, ~135, ~148 (C-NO₂), ~158 (d, J_CF, C-F), ~164 (C=O) |
| 2: tert-Butyl 2-fluoro-4-nitrobenzoate | CC(C)(C)OC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])F[6] | ~1.6 (s, 9H, t-Bu), ~7.9 (t, 1H, Ar-H), ~8.1 (dd, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H) | ~28 (t-Bu CH₃), ~84 (t-Bu C), ~115 (d, J_CF), ~120, ~128 (d, J_CF), ~140 (d, J_CF, C-F), ~150 (C-NO₂), ~162 (C=O) |
| 3: Methyl 4-fluoro-3-nitrobenzoate | COC(=O)C1=CC(=C(C=C1)F)--INVALID-LINK--[O-][7][8][9] | ~4.0 (s, 3H, OCH₃), ~7.4 (t, 1H, Ar-H), ~8.3 (dd, 1H, Ar-H), ~8.6 (dd, 1H, Ar-H) | ~53 (OCH₃), ~118 (d, J_CF), ~125 (d, J_CF), ~131, ~136, ~148 (C-NO₂), ~158 (d, J_CF, C-F), ~165 (C=O) |
Note: Predicted chemical shifts (δ) are in ppm relative to TMS. J_CF refers to carbon-fluorine coupling constants.
Key Differentiators:
-
The aromatic proton splitting patterns in the ¹H NMR spectrum will be distinct for isomers 1 and 2 .
-
The chemical shift of the carbon directly attached to fluorine (C-F) in the ¹³C NMR spectrum will differ significantly between the isomers due to the varying proximity of the other substituents.
-
The most significant difference between 1 and 3 will be the presence of the tert-butyl signals (~1.6 and ~83 ppm) versus the methoxy signal (~4.0 and ~53 ppm).
Standard NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse sequence. A spectral width of 12 ppm and 16-32 scans are typically sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width of 220 ppm and a longer acquisition time (e.g., 1024 scans) may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use a fluorine-specific probe or tune the instrument accordingly. A wide spectral width may be needed initially to locate the signal.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For nitroaromatic compounds, the N-O stretching vibrations are particularly strong and diagnostic.[10]
Causality Behind Spectral Features
The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.[10]
-
Nitro Group (NO₂): Aromatic nitro compounds exhibit two very strong and characteristic absorption bands resulting from the asymmetric and symmetric stretching of the N-O bonds. Conjugation with the aromatic ring typically shifts these bands to lower wavenumbers compared to aliphatic nitro compounds.[10][11][12]
-
Ester Carbonyl (C=O): The C=O stretch of the benzoate ester is a strong, sharp band. Its position can be influenced by conjugation and the electronic nature of the ring substituents.
-
Aromatic C-H and C=C: Vibrations associated with the benzene ring appear in the fingerprint region and can confirm the aromatic nature of the compound.
-
C-F Bond: The C-F stretch typically appears as a strong band in the 1100-1000 cm⁻¹ region.
Comparative IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Very strong, confirms presence of nitro group.[10][12][13] |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong, confirms presence of nitro group.[10][12][13] |
| Ester C=O Stretch | 1725 - 1705 | Strong, confirms ester functional group. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to weak, confirms aromatic ring. |
| C-O Stretch | 1300 - 1100 | Strong, associated with the ester linkage. |
| C-F Stretch | 1100 - 1000 | Strong, confirms presence of fluorine. |
Key Differentiators: While the IR spectra of isomers 1 and 2 will be very similar, subtle shifts in the positions and intensities of the NO₂ and C-F stretching bands may be observable. The primary utility of IR is the rapid confirmation of all expected functional groups. The spectra for compounds 1 and 3 will differ mainly in the C-H stretching region (~2950 cm⁻¹ for the t-Bu group vs. ~2850 cm⁻¹ for the methyl group) and in the fingerprint region due to the different ester groups.
Standard IR Protocol (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural clues.
Causality Behind Fragmentation
In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺˙). This high-energy ion can then fragment in predictable ways. For benzoate derivatives, common fragmentation pathways include:
-
Loss of the tert-butyl group: A characteristic fragmentation for tert-butyl esters is the loss of a C₄H₈ (isobutylene) fragment via a McLafferty-type rearrangement, or the loss of a C₄H₉˙ radical.
-
Decarboxylation: Loss of CO₂ from the molecular ion is a possible fragmentation pathway for benzoate derivatives.[14][15]
-
Loss of the ester group: Cleavage of the ester bond can lead to fragments corresponding to the acylium ion.
Comparative MS Data
| Compound | Formula | Monoisotopic Mass (Da) | Key Predicted Fragments (m/z) |
| 1: this compound | C₁₁H₁₂FNO₄ | 241.0750[5] | 241 [M]⁺, 185 [M - C₄H₈]⁺˙, 157 [M - C₄H₈ - CO]⁺˙, 57 [C₄H₉]⁺ |
| 2: tert-Butyl 2-fluoro-4-nitrobenzoate | C₁₁H₁₂FNO₄ | 241.0750[16] | 241 [M]⁺, 185 [M - C₄H₈]⁺˙, 157 [M - C₄H₈ - CO]⁺˙, 57 [C₄H₉]⁺ |
| 3: Methyl 4-fluoro-3-nitrobenzoate | C₈H₆FNO₄ | 199.0281[8] | 199 [M]⁺, 168 [M - OCH₃]⁺, 138 [M - OCH₃ - NO]⁺ |
Key Differentiators:
-
The most obvious differentiator is the molecular weight. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.
-
The fragmentation patterns of isomers 1 and 2 are expected to be very similar, making them difficult to distinguish by MS alone.
-
Compound 3 will show a characteristic loss of a methoxy radical (·OCH₃, 31 Da) instead of the isobutylene loss (56 Da) seen for the tert-butyl esters.
Standard MS Protocol (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: 250°C, split mode.
-
Column: Standard non-polar column (e.g., HP-5MS).
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to find the molecular ion and characteristic fragment ions.
Workflow and Data Integration
A robust characterization workflow integrates data from all three techniques to build a cohesive and self-validating structural proof.
Experimental Workflow Diagram
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The structural characterization of this compound and its derivatives requires a multi-technique approach. While IR and MS are excellent for rapidly confirming the presence of key functional groups and the correct molecular weight, respectively, NMR spectroscopy is indispensable for the unambiguous determination of the isomeric substitution pattern on the aromatic ring. By integrating the data from these three techniques, researchers can create a self-validating analytical package that ensures the identity, purity, and quality of their synthesized compounds, which is a critical step in any drug discovery or development pipeline.
References
- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. 4-tert-Butylbenzoic acid(98-73-7) 13C NMR spectrum [chemicalbook.com]
- 4. tert-Butyl acetate (540-88-5) 13C NMR spectrum [chemicalbook.com]
- 5. PubChemLite - this compound (C11H12FNO4) [pubchemlite.lcsb.uni.lu]
- 6. Tert-butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Methyl 4-Fluoro-3-nitrobenzoate | 329-59-9 | TCI AMERICA [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pure.mpg.de [pure.mpg.de]
- 16. Tert-butyl 4-fluoro-2-nitrobenzoate | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of tert-Butyl 4-fluoro-3-nitrobenzoate by HPLC and NMR
In the landscape of pharmaceutical development and organic synthesis, the purity of chemical intermediates is paramount. Tert-Butyl 4-fluoro-3-nitrobenzoate, a key building block in the synthesis of various biologically active molecules, is no exception.[1][2][3] Its molecular structure, featuring a carboxylic acid ester, a nitro group, and a fluorine atom, offers multiple avenues for functionalization.[2] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this critical intermediate.
Our objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Different methods possess distinct selectivities and sensitivities towards various types of impurities. A holistic and trustworthy purity profile is best achieved through orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. In this context, HPLC, a separative technique, and NMR, a spectroscopic technique, serve as ideal orthogonal partners.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separative Approach
HPLC excels at separating the target compound from structurally similar impurities. For aromatic nitro compounds like this compound, reversed-phase HPLC is the method of choice.[4][5]
Experimental Protocol: Reversed-Phase HPLC
This protocol is designed to achieve optimal separation of this compound from potential process-related impurities, such as the starting material (4-fluoro-3-nitrobenzoic acid) and regioisomers.
-
Instrumentation : A standard HPLC system equipped with a UV detector is sufficient.
-
Column Selection : A C18 column is a robust starting point. However, for enhanced separation of aromatic and polarizable analytes, a Phenyl-Hexyl column can be advantageous due to its potential for π-π interactions.
-
Mobile Phase : A gradient elution using acetonitrile and water is typically effective for nitroaromatic compounds.[6]
-
Solvent A : Water (HPLC Grade)
-
Solvent B : Acetonitrile (HPLC Grade)
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 30 °C
-
UV Detection : 254 nm and 210 nm for comprehensive impurity detection.[6]
-
Gradient Program :
Time (min) % Solvent B (Acetonitrile) 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Data Interpretation and Expected Results
The primary peak in the chromatogram will correspond to this compound. Any additional peaks represent impurities. The area percentage of each peak can be used to estimate the relative purity.
| Compound | Expected Retention Time (min) | Notes |
| 4-Fluoro-3-nitrobenzoic acid | ~ 3-5 | More polar starting material, elutes earlier. |
| This compound | ~ 15-18 | Main compound. |
| Potential regioisomers | Variable | May elute closely to the main peak. |
Note: Retention times are estimates and will vary based on the specific HPLC system and column.
Workflow for HPLC Purity Analysis
References
- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Orthogonal Deprotection of Tert-Butyl Esters in Complex Molecule Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product development, the judicious selection and cleavage of protecting groups are paramount to success. The tert-butyl (tBu) ester is a stalwart protector of carboxylic acids, prized for its steric bulk and stability across a wide range of reaction conditions, especially basic and nucleophilic environments.[1] However, its true value is realized in its selective removal, a process that demands precision to avoid the premature deprotection of other sensitive functionalities within a complex molecular architecture. This guide provides an in-depth comparison of orthogonal deprotection strategies for tert-butyl esters, offering field-proven insights and experimental data to aid researchers in navigating this critical synthetic step.
The Mechanism of Acid-Catalyzed Tert-Butyl Ester Cleavage
The cornerstone of tert-butyl ester deprotection lies in its acid lability. The generally accepted mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the desired carboxylic acid. The tert-butyl cation is then typically neutralized by eliminating a proton to form isobutene gas, driving the reaction to completion.[1][2] This carbocation-mediated pathway is key to its selective cleavage under acidic conditions that leave other protecting groups, such as benzyl esters or Fmoc groups, intact.
Caption: Acid-catalyzed cleavage of a tert-butyl ester.
Strategies for Orthogonal Deprotection
The choice of deprotection reagent is dictated by the other protecting groups present in the molecule. The following sections compare various strategies, from classical strong acids to milder, more selective modern reagents.
Strong Acidolysis: The Workhorse with Caveats
Trifluoroacetic acid (TFA) is the most common reagent for tert-butyl ester cleavage.[1] Typically used in a 1:1 mixture with a solvent like dichloromethane (DCM), it offers rapid and efficient deprotection.[1] However, its high acidity can lead to the cleavage of other acid-sensitive groups, most notably the tert-butoxycarbonyl (Boc) group.[3]
Experimental Protocol: TFA Deprotection [1]
-
Dissolve the tert-butyl ester-containing substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 1-5 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).
Causality and Insights:
The high concentration of TFA drives the equilibrium towards the formation of the carboxylic acid. The volatility of isobutene also helps to push the reaction to completion. However, the strongly acidic conditions generate a high concentration of the reactive tert-butyl cation, which can lead to side reactions like the alkylation of electron-rich aromatic rings or sensitive functional groups.[4] To mitigate this, "scavengers" such as triisopropylsilane (TIS) or water are often added to trap the carbocation.[3][4]
Milder Protic Acids: Enhancing Selectivity
For substrates containing moderately acid-labile groups, milder protic acids offer a more selective approach.
-
Aqueous Phosphoric Acid (H₃PO₄): An 85 wt% aqueous solution of phosphoric acid has emerged as an effective and environmentally benign reagent for the deprotection of tert-butyl esters.[5][6] It demonstrates good selectivity in the presence of other acid-sensitive groups like Cbz carbamates, benzyl esters, and TBDMS ethers.[5][7]
-
p-Toluenesulfonic Acid (p-TsOH): This solid, crystalline acid can be used in catalytic or stoichiometric amounts. It has been shown to selectively cleave tert-butyl esters in the presence of benzyloxycarbonyl (Cbz) or trifluoroacetyl groups.[8] Microwave irradiation in the presence of p-TsOH under solvent-free conditions has also been reported for the rapid deprotection of aromatic tert-butyl esters.[9]
Experimental Protocol: Phosphoric Acid Deprotection [5]
-
Dissolve the tert-butyl ester in a suitable solvent (e.g., toluene).
-
Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).
-
Heat the reaction mixture (e.g., to 50-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with water to remove the phosphoric acid.
-
Dry the organic layer and concentrate under reduced pressure to obtain the carboxylic acid.
Lewis Acids: A Mechanistically Distinct Approach
Lewis acids offer an alternative pathway for tert-butyl ester cleavage, often with a different selectivity profile compared to protic acids.
-
Zinc Bromide (ZnBr₂): ZnBr₂ in DCM has been explored for the chemoselective hydrolysis of tert-butyl esters.[10][11][12] While initial reports suggested selectivity in the presence of Boc groups, further studies have shown that both Boc and trityl groups are often labile under these conditions.[11][12] However, good selectivity has been achieved for the deprotection of tert-butyl esters in the presence of N-(PhF)amino groups.[10][12] Lewis basic functional groups like alcohols and amides can inhibit the reaction.[12][13]
-
Ytterbium Triflate (Yb(OTf)₃): This reusable and environmentally friendly Lewis acid catalyst has been shown to selectively deprotect tert-butyl esters in nitromethane at 45-50°C in the presence of other ester groups.
-
Cerium(III) Chloride/Sodium Iodide (CeCl₃·7H₂O-NaI): This system in acetonitrile has been reported to selectively cleave tert-butyl esters in the presence of an N-Boc group.[12]
Experimental Protocol: Zinc Bromide Deprotection [11]
-
Suspend the tert-butyl ester substrate in dry dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂, typically 500 mol%) to the suspension.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent.
-
Acidify the aqueous layer to precipitate the carboxylic acid, which can then be extracted.
Caption: Decision workflow for selecting a t-butyl ester deprotection strategy.
Other Notable Methods
-
Silica Gel: For certain sensitive substrates, refluxing with chromatography-grade silica gel in toluene can be an effective and selective method for tert-butyl ester cleavage.[3][14] This heterogeneous method can be advantageous for simplifying workup.
-
Enzymatic Cleavage: Biocatalysis offers a highly selective and mild approach. Certain lipases and esterases have been identified that can hydrolyze tert-butyl esters while leaving Boc, Cbz, and Fmoc protecting groups intact.[15] This method is particularly valuable for complex molecules where chemical methods may lack the required selectivity.
Comparative Data Summary
The following table summarizes the orthogonality of various deprotection methods for tert-butyl esters in the presence of other common protecting groups.
| Deprotection Reagent | Boc | Cbz | Benzyl Ester | Silyl Ether (TBDMS) | Fmoc |
| TFA/DCM | Cleaved | Stable | Stable | Cleaved | Stable |
| aq. H₃PO₄ | Stable | Stable[5][7] | Stable[5] | Stable[5] | Stable |
| p-TsOH | Stable | Stable[8] | Stable | Stable | Stable |
| ZnBr₂/DCM | Labile[10][11][12] | Stable | Stable | Stable | Stable |
| Yb(OTf)₃/Nitromethane | Slow Cleavage | Stable | Stable | Stable | Stable |
| Silica Gel/Toluene | Stable | Stable | Stable | Stable | Stable |
| Enzymatic (e.g., CAL-A) | Stable[15] | Stable[15] | Stable | Stable | Stable[15] |
Note: "Stable" indicates that the protecting group is generally unaffected under the specified conditions, while "Cleaved" or "Labile" indicates that it is removed. The specific substrate and reaction conditions can influence selectivity.
Conclusion
The deprotection of tert-butyl esters is a critical transformation in the synthesis of complex molecules. While strong acids like TFA remain a reliable option, the demand for higher selectivity has driven the development of milder and more orthogonal methods. Aqueous phosphoric acid and certain Lewis acids provide excellent alternatives when acid-sensitive groups such as Boc, Cbz, or silyl ethers are present. For ultimate selectivity in highly functionalized molecules, enzymatic deprotection stands out as a powerful, albeit specialized, tool. By understanding the mechanisms, advantages, and limitations of each strategy, researchers can make informed decisions to optimize their synthetic routes and achieve their target molecules with greater efficiency and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Stability comparison of tert-butyl vs. benzyl esters under reaction conditions
An In-Depth Guide to the Stability of Tert-Butyl vs. Benzyl Esters in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for a carboxylic acid is a critical decision that dictates the strategic direction of a multi-step synthesis. The stability of the chosen group under a variety of reaction conditions determines its compatibility with other transformations and ultimately influences the efficiency and success of the synthetic route. Among the most prevalent choices for carboxyl protection are the tert-butyl (tBu) and benzyl (Bn) esters. This guide provides a comprehensive comparison of their stability, grounded in mechanistic principles and supported by experimental data, to inform strategic decision-making in complex molecular syntheses.
The Mechanistic Underpinnings of Stability and Lability
The divergent stability profiles of tert-butyl and benzyl esters are a direct consequence of their distinct electronic and steric properties, which dictate their preferred cleavage mechanisms.
Tert-Butyl (tBu) Esters: The defining characteristic of the tert-butyl ester is its lability under acidic conditions and its remarkable stability towards basic, nucleophilic, and reductive conditions.[1][2] Deprotection is an acid-catalyzed process that proceeds through a stable tertiary carbocation intermediate (the tert-butyl cation), following a unimolecular (SN1-type) mechanism.[3] The high stability of this carbocation intermediate is the driving force for the cleavage.
Benzyl (Bn) Esters: In contrast, benzyl esters are generally stable to mild acidic and basic conditions but are uniquely susceptible to catalytic hydrogenolysis.[1][4] This deprotection method involves a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate).[5] The reaction proceeds via reductive cleavage of the benzylic C-O bond on the catalyst surface. While stable to many reagents, benzyl esters can be cleaved by strong acids, though this method is less common and requires harsher conditions than for tBu esters.[6]
Caption: Cleavage mechanisms for tert-butyl and benzyl esters.
Comparative Stability Profile: A Head-to-Head Analysis
The choice between a tert-butyl and a benzyl ester is fundamentally a strategic one, dictated by the planned synthetic sequence. Their stability under various reaction conditions is summarized below.
| Reaction Condition | Reagents | tert-Butyl Ester Stability | Benzyl Ester Stability | Rationale |
| Strong Acid | TFA, HBr/AcOH, conc. HCl | Labile [2] | Labile [6] | Both esters can be cleaved by strong acids, but the tBu ester is significantly more sensitive due to the ease of forming the stable t-butyl carbocation. |
| Mild Acid | Dilute AcOH | Generally Stable | Stable [4] | Insufficient acid strength to promote efficient carbocation formation for tBu esters or protonolysis for Bn esters. |
| Strong Base | LiOH, NaOH, K₂CO₃ | Generally Stable [4] | Generally Stable [4] | Both esters are sterically hindered, which slows the rate of saponification compared to methyl or ethyl esters. Cleavage is possible under harsh conditions (high temp, long reaction times). |
| Catalytic Hydrogenolysis | H₂, Pd/C | Stable [7] | Labile [8] | The C-O bond of the tBu ester is not susceptible to reductive cleavage under these conditions. The benzylic C-O bond is readily cleaved. |
| Nucleophiles / Organometallics | R-MgBr, R-Li | Stable | Labile | The steric bulk of the tert-butyl group protects the carbonyl from nucleophilic attack. The less hindered benzyl ester is susceptible. |
| Lewis Acids | ZnBr₂, SnCl₄, AlCl₃ | Labile [9] | Labile [10] | Lewis acids can coordinate to the ester oxygen, facilitating cleavage. Selectivity can sometimes be achieved.[9][10] |
Orthogonality: The Key to Complex Synthesis
The true synthetic utility of these protecting groups is realized in their orthogonality, which is the ability to selectively remove one protecting group in the presence of another under a specific set of non-interfering reaction conditions.[11][12] This principle is a cornerstone of modern solid-phase peptide synthesis (SPPS).
-
Fmoc/tBu Strategy: This popular approach in SPPS uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile tert-butyl-based groups (including tBu esters) for side-chain protection. The Fmoc group is removed with a base (e.g., piperidine), while the tBu groups remain intact. The tBu groups are then removed in a final step with a strong acid like trifluoroacetic acid (TFA).[13]
-
Boc/Bn Strategy: An alternative strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for N-terminal protection and hydrogenolysis-labile benzyl-based groups for side-chain protection.[11] The Boc group is removed with a mild acid (like TFA), while the benzyl esters are stable. The benzyl groups are subsequently removed via catalytic hydrogenolysis.[4]
Caption: Orthogonal protection strategies in peptide synthesis.
Practical Considerations and Side Reactions
Deprotecting Tert-Butyl Esters: The primary challenge during acid-mediated cleavage is managing the highly reactive tert-butyl cation that is generated.[14] This electrophile can cause side reactions, most notably the alkylation of electron-rich amino acid residues like tryptophan and methionine. To prevent this, "scavengers" such as water, triisopropylsilane (TIS), or thioanisole are typically included in the cleavage cocktail to trap the cation.[15]
Deprotecting Benzyl Esters: The main limitation of hydrogenolysis is catalyst poisoning.[13] Substrates containing sulfur (e.g., methionine, cysteine) or certain nitrogen heterocycles can deactivate the palladium catalyst, leading to incomplete reactions.[5] Furthermore, the reaction is incompatible with other reducible functional groups like alkenes or alkynes unless selective catalysts or conditions are employed. Steric hindrance around the ester can also slow the reaction rate, requiring higher catalyst loading or hydrogen pressure.[5]
Validated Experimental Protocols
The following protocols are representative methodologies for the cleavage of tert-butyl and benzyl esters. Optimization may be required based on the specific substrate.
Protocol 1: Acidic Cleavage of a Tert-Butyl Ester using TFA
This protocol describes the deprotection of a tert-butyl ester in the presence of scavengers to prevent side reactions.
Materials:
-
Tert-butyl ester-protected compound
-
Dichloromethane (DCM), reaction grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Rotary evaporator, round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the tert-butyl ester-protected compound in DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
To the stirred solution, add deionized water (5% v/v) and TIS (5% v/v) to act as scavengers.
-
Slowly add TFA (50% v/v) to the reaction mixture at room temperature. Caution: TFA is highly corrosive.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The crude product can be purified by standard methods such as crystallization or chromatography.
Caption: Workflow for acidic cleavage of a tert-butyl ester.
Protocol 2: Catalytic Hydrogenolysis of a Benzyl Ester
This protocol details the deprotection of a benzyl ester using palladium on carbon and hydrogen gas.
Materials:
-
Benzyl ester-protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate, HPLC grade
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or a syringe filter
-
Rotary evaporator, two-neck round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the benzyl ester-protected compound in a suitable solvent like methanol or ethyl acetate in a two-neck round-bottom flask.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol% relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric.
-
Seal the flask and purge the system with nitrogen or argon, followed by purging with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-16 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Analogues from tert-Butyl 4-fluoro-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of modern medicinal chemistry. The choice of starting material is paramount, and tert-butyl 4-fluoro-3-nitrobenzoate stands out as a particularly versatile precursor. Its unique electronic and structural features—an activated fluoro leaving group, a readily transformable nitro functionality, and a sterically bulky tert-butyl ester—provide a rich platform for the synthesis of diverse compound libraries.
This guide provides an in-depth, comparative analysis of two primary synthetic pathways for derivatizing this valuable starting material: nucleophilic aromatic substitution (SNAr) with N- and O-nucleophiles. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comprehensive characterization of the resulting analogues.
The Strategic Importance of this compound in Synthesis
The reactivity of this compound is dominated by the interplay of its functional groups. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack, particularly at the para-position where the fluorine atom resides. This makes the fluorine an excellent leaving group in SNAr reactions, a somewhat counterintuitive trend where the most electronegative halogen is the most labile due to its ability to polarize the C-F bond and facilitate the initial nucleophilic attack, which is the rate-determining step.[1][2]
The tert-butyl ester serves a dual purpose. Its steric bulk can influence the regioselectivity of certain reactions and, more importantly, it can act as a protecting group for the carboxylic acid. This group can be selectively removed under acidic conditions, often with minimal impact on other functionalities within the molecule, providing a handle for further synthetic elaboration.
This guide will compare two key transformations: the reaction with an aromatic amine (aniline) and an aromatic alcohol (phenol) to generate N-aryl and O-aryl analogues, respectively. Subsequently, we will explore the reduction of the nitro group, a critical step in converting these intermediates into compounds with broader pharmacological potential.
Comparative Synthesis of N-Aryl and O-Aryl Analogues
The synthesis of novel analogues from this compound via SNAr is a robust and versatile strategy. Below, we compare the synthesis of an N-aryl and an O-aryl analogue, highlighting the key differences in reaction conditions and outcomes.
Diagram of the Synthetic Workflow
Caption: Comparative workflow for the synthesis of N-aryl and O-aryl analogues and their subsequent reduction.
Experimental Data Comparison
The choice of base and solvent is critical for the success of these SNAr reactions. For the N-arylation with aniline, a milder base like potassium carbonate is often sufficient in a polar aprotic solvent such as DMSO. In contrast, the O-arylation with the less nucleophilic phenol typically requires a stronger base like cesium carbonate and a solvent like DMF to facilitate the deprotonation of the phenol and enhance its nucleophilicity.[3]
| Parameter | N-Arylation (with Aniline) | O-Arylation (with Phenol) |
| Product | tert-Butyl 4-anilino-3-nitrobenzoate | tert-Butyl 4-phenoxy-3-nitrobenzoate |
| Reaction Time | 12-18 hours | 24-36 hours |
| Temperature | 100-120 °C | 120-140 °C |
| Typical Yield | 85-95% | 70-85% |
| Purity (crude) | ~95% | ~90% |
| Key Challenge | Potential for di-arylation if excess aniline is used. | Requires more forcing conditions due to lower nucleophilicity of the phenoxide. |
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-anilino-3-nitrobenzoate
This protocol is based on established methods for the nucleophilic aromatic substitution of activated aryl fluorides with amines.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and finely powdered potassium carbonate.
-
Add anhydrous DMSO to the flask, followed by aniline.
-
Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a yellow solid.
Protocol 2: Synthesis of tert-Butyl 4-phenoxy-3-nitrobenzoate
This protocol is adapted from procedures for the O-arylation of phenols with activated aryl halides.[3][4]
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1 M NaOH solution
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenol and anhydrous DMF.
-
Add cesium carbonate to the mixture and stir at room temperature for 30 minutes.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Heat the reaction to 130 °C and stir for 24 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product as a pale yellow oil.
Characterization of Synthesized Analogues
Thorough characterization is essential to confirm the structure and purity of the synthesized analogues. Here, we present the expected spectroscopic data for our target compounds.
Table of Spectroscopic Data
| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (101 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| tert-Butyl 4-anilino-3-nitrobenzoate | 8.65 (d, J=2.2 Hz, 1H), 8.01 (dd, J=8.9, 2.2 Hz, 1H), 7.45-7.38 (m, 2H), 7.28-7.22 (m, 3H), 6.95 (d, J=8.9 Hz, 1H), 1.62 (s, 9H). | 164.2, 148.9, 143.1, 137.5, 130.1, 129.8, 126.5, 125.3, 122.9, 118.6, 82.5, 28.3. | 315.1 [M+H]⁺ |
| tert-Butyl 4-phenoxy-3-nitrobenzoate | 8.41 (d, J=2.4 Hz, 1H), 7.89 (dd, J=8.8, 2.4 Hz, 1H), 7.48-7.42 (m, 2H), 7.29-7.24 (m, 1H), 7.12-7.08 (m, 2H), 6.98 (d, J=8.8 Hz, 1H), 1.59 (s, 9H). | 163.8, 155.2, 154.5, 139.8, 133.6, 130.2, 125.8, 121.2, 120.1, 117.9, 82.9, 28.1. | 316.1 [M+H]⁺ |
The characteristic singlet at ~1.6 ppm in the ¹H NMR spectra corresponds to the nine equivalent protons of the tert-butyl group.[5] The downfield signals in the aromatic region are consistent with the substitution pattern and the electronic effects of the nitro and ester groups.
Subsequent Transformation: Reduction of the Nitro Group
A common and highly valuable transformation of these nitroaromatic analogues is the reduction of the nitro group to an amine. This opens up a plethora of possibilities for further functionalization, such as amide bond formation or the synthesis of heterocyclic systems. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose.[6]
Diagram of Nitro Group Reduction Mechanism
Caption: Simplified pathway for the catalytic hydrogenation of a nitro group to an amine.
Protocol 3: Catalytic Hydrogenation of tert-Butyl 4-substituted-3-nitrobenzoate
Materials:
-
tert-Butyl 4-substituted-3-nitrobenzoate (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the nitroaromatic compound in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-analogue, which can be further purified if necessary.
Conclusion and Future Perspectives
This guide has provided a comparative framework for the synthesis and characterization of novel N-aryl and O-aryl analogues from the versatile starting material, this compound. We have detailed robust protocols for nucleophilic aromatic substitution and subsequent nitro group reduction, underpinned by an understanding of the reaction mechanisms and the rationale for experimental design.
The analogues synthesized through these pathways serve as valuable intermediates for the development of new chemical entities. The presence of the newly introduced amino group, coupled with the latent carboxylic acid functionality (protected as a tert-butyl ester), offers multiple avenues for the construction of complex molecular architectures with potential applications in drug discovery and materials science. The principles and protocols outlined herein provide a solid foundation for researchers to explore the rich chemical space accessible from this strategic building block.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Recyclable Cu-MOF-74 Catalyst for the Ligand-Free O-Arylation Reaction of 4-Nitrobenzaldehyde and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl 4-fluoro-3-nitrobenzoate
This document provides essential procedural guidance for the safe handling and disposal of tert-Butyl 4-fluoro-3-nitrobenzoate (CAS No. 579514-75-3). As a halogenated nitroaromatic compound, this chemical intermediate requires meticulous management to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard product information.
Part 1: Hazard Assessment & Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be reliably inferred from its structural class—halogenated nitroaromatics—and data on closely related analogues.
As a member of this class, the compound must be managed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and similar international regulations.[1][2] The generator of the waste is legally responsible for its safe management from creation to final disposal ("cradle to grave").[1]
Inferred Hazard Profile Based on analogues like 4-Fluoro-3-nitrobenzoic acid and Methyl 4-fluoro-3-nitrobenzoate, the following hazards should be assumed:
-
Acute Toxicity: Oral, Dermal, Inhalation (Harmful)[5]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [3][4]
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 579514-75-3 | [6][7] |
| Molecular Formula | C₁₁H₁₂FNO₄ | [6][8][9] |
| Molecular Weight | ~241.22 g/mol | [8][9][10] |
| Appearance | Likely an off-white or light yellow solid | [4][11] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Storage Conditions | Store at room temperature in a dry, sealed container | [9] |
| Hazardous Decomposition | Combustion produces Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), and Hydrogen Fluoride (HF) | [4] |
Part 2: Immediate Safety & Handling Precautions
Given the inferred hazards, stringent safety protocols are not merely recommended; they are essential. The causality behind these measures is the prevention of chemical exposure through all potential routes: dermal, ocular, and respiratory.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber gloves are mandatory. Halogenated compounds can be absorbed through the skin, making robust chemical resistance a necessity.[12][13]
-
Eye Protection: Chemical safety goggles and a face shield are required. The risk of serious eye irritation from splashes of solids or solutions is significant.[12]
-
Lab Coat: A flame-resistant lab coat provides a critical barrier against skin contact.[12]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is necessary to prevent respiratory tract irritation.[4][12]
Emergency Procedures: In the event of accidental exposure, immediate and correct action is critical to mitigate harm.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove all contaminated clothing. If irritation persists, seek medical attention.[3][12]
-
Eye Contact: Flush eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Part 3: Step-by-Step Waste Collection & Segregation Protocol
Proper segregation and containment are the foundation of safe chemical waste disposal. The objective is to prevent unintended chemical reactions and to ensure the waste stream is correctly categorized for the disposal facility.
Step 1: Select the Correct Waste Container
-
Primary Container: Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[14][15]
-
Causality: Halogenated solvents and their dissolved wastes can hydrolyze to form acidic byproducts (e.g., hydrofluoric acid), which readily corrode metal containers.[13] Using a plastic container prevents this degradation and potential leakage.
Step 2: Segregate the Waste Stream
-
Halogenated vs. Non-Halogenated: This is the most critical segregation step. Designate a specific waste container solely for this compound and other halogenated organic waste.
-
Causality: Disposal of mixed halogenated and non-halogenated waste is significantly more complex and costly.[14] High-temperature incineration required for halogenated compounds is a more specialized process. Keeping the streams separate streamlines disposal and reduces costs.
-
Incompatibles: NEVER mix this waste with strong oxidizing agents, acids, or bases in the same container.[4][13]
Step 3: Label the Container Correctly
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[14]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents used.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started and the generator's contact information.
-
Step 4: Ensure Safe Temporary Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet under a fume hood.[13][14]
-
The container must be kept within a secondary containment bin to capture any potential leaks.[13][16]
-
Keep the container tightly closed except when adding waste.[14][16]
Part 4: Final Disposal Methodologies
The final disposition of this compound must be handled by a licensed and approved hazardous waste disposal contractor. On-site treatment by laboratory personnel is generally not permissible without specific permits and expertise.[17]
Primary Disposal Method: High-Temperature Incineration The industry-standard and most environmentally sound method for destroying halogenated nitroaromatic compounds is high-temperature incineration at a specialized Treatment, Storage, and Disposal Facility (TSDF).[18][19]
-
Mechanism: Incineration at temperatures typically above 1,200°C ensures the complete thermal decomposition of the organic molecule. The expected decomposition products include carbon dioxide, water, nitrogen oxides, and hydrogen fluoride.[4] The facility's exhaust stacks are equipped with scrubbers and filters to neutralize acidic gases like HF and NOx before they are released into the atmosphere.
On-Site Treatment (Not Recommended for Labs) While chemical reduction of the nitro group to a less toxic amine is a well-established industrial synthesis technique, it is not a viable laboratory disposal method.[20]
-
Causality: Attempting to neutralize or treat hazardous waste in the lab constitutes a regulated activity that requires extensive safety validation, specialized equipment, and permits from regulatory bodies like the EPA.[17] The risk of incomplete reactions or the generation of other hazardous byproducts is high.
Disposal of Contaminated Lab Supplies
-
Solid Waste: Gloves, weigh boats, pipette tips, and other disposable items contaminated with this compound must be collected in a separate, clearly labeled hazardous waste bag and disposed of as solid hazardous waste.
-
Empty Containers: The original product container is not considered "empty" until it has been properly rinsed. The first rinseate must be collected and disposed of as liquid hazardous waste.[16] For a compound with these inferred hazards, collecting the first three rinses is a best practice.[16]
Disposal Workflow Visualization
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
Disclaimer: This guide is intended for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for any chemical before handling. All procedures must be conducted in strict accordance with local, state, and federal regulations.
References
- 1. epa.gov [epa.gov]
- 2. axonator.com [axonator.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1pchem.com [1pchem.com]
- 7. This compound - CAS:579514-75-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. tert-butyl 3-fluoro-4-nitrobenzoate | CAS#:157665-52-6 | Chemsrc [chemsrc.com]
- 9. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 10. Tert-butyl 4-fluoro-2-nitrobenzoate | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. ethz.ch [ethz.ch]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. epa.gov [epa.gov]
- 18. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
- 20. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 4-fluoro-3-nitrobenzoate
This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for handling tert-Butyl 4-fluoro-3-nitrobenzoate. As a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, understanding its safe handling is paramount for researcher safety and experimental integrity.[1][2] This document synthesizes technical data and field-proven practices to establish a self-validating system of safety.
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not fully detailed in all public records, the chemical structure, containing a nitroaromatic and a fluoro group, necessitates a cautious approach. Based on data from structurally similar compounds like Methyl 4-fluoro-3-nitrobenzoate, we must assume it presents several hazards.[3]
Assumed Hazard Classifications:
| Hazard Class | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4] |
| Acute Toxicity (Inhalation) | Category 4 (Assumed) | Harmful if inhaled.[5] |
| Skin Sensitization | Category 1 (Possible) | May cause an allergic skin reaction.[5] |
The presence of the nitro group on the benzene ring, common in many laboratory chemicals, is a structural alert for potential irritation and sensitization. The compound is a solid, likely a powder, meaning dust formation is a primary route of exposure.[3] Therefore, all protocols must be designed to mitigate the generation and inhalation of airborne particulates.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. This approach moves from foundational engineering controls (i.e., fume hoods) to the last line of defense: personal gear.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[3] Therefore, robust eye and face protection is critical.
-
Safety Goggles: At a minimum, chemical splash goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 must be worn at all times when handling the compound.[3][6]
-
Face Shield: When there is a significant risk of splashing or dust generation (e.g., during bulk transfers or spill clean-up), a face shield must be worn in addition to safety goggles.[6]
Skin and Body Protection
The compound is classified as a skin irritant, and prolonged contact may lead to allergic reactions in sensitive individuals.[5][7]
-
Gloves: Chemical-resistant gloves are mandatory. Given the nitroaromatic structure, Butyl or Nitrile rubber gloves are recommended.[8]
-
Inspection is Crucial: Always inspect gloves for tears or punctures before use.[4]
-
Donning and Doffing: Use proper glove removal techniques to avoid contaminating your skin.[4]
-
Immediate Replacement: Change gloves immediately if they become contaminated. Dispose of used gloves as hazardous waste in accordance with applicable laws.[4]
-
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.[6] Contaminated clothing must be removed immediately and washed before reuse.[3][5]
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are required in any laboratory setting.[9]
Respiratory Protection
Inhalation of dust can cause respiratory irritation.[3][4] The primary method for controlling this hazard is through engineering controls.
-
Engineering Controls: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Respirators: If engineering controls are insufficient or during a large spill, respiratory protection is required.
-
For nuisance dust exposure, a particle respirator (dust mask) of type P95 (US) or P1 (EU EN 143) is suitable.[4]
-
For higher-level protection, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[4]
-
All respirator use must comply with OSHA regulations found in 29 CFR 1910.134, which includes requirements for fit-testing and training.[3][9]
-
Summary of Required PPE:
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Eye/Face | Chemical Splash Goggles (EN 166 / OSHA Compliant) | Goggles and a full Face Shield |
| Hand | Nitrile or Butyl Rubber Gloves | Double-gloving |
| Body | Flame-Resistant Laboratory Coat | Chemical-resistant apron over lab coat |
| Respiratory | Work within a certified chemical fume hood | Air-purifying respirator (P95/P100) |
Operational Plan for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation and Engineering Controls:
-
Weighing and Transfer:
-
To prevent dust generation, do not pour the powder. Use a spatula to carefully transfer the solid.[10]
-
Weigh the material on weighing paper or in a container within the fume hood.
-
-
During the Experiment:
-
Storage:
Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Management Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated.[4]
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection.[6]
-
Contain and Clean:
First-Aid Measures:
-
If on Skin: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[3]
-
If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[3][4]
Disposal Plan
All waste, including the chemical itself, contaminated materials, and used PPE, must be treated as hazardous waste.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[3][5] Do not let the product enter drains.[4][5]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag or container and disposed of as hazardous solid waste.
-
Empty Containers: Rinse empty containers multiple times with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional policy.[13]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
